Product packaging for C21H15BrN2O5S2(Cat. No.:)

C21H15BrN2O5S2

Cat. No.: B15174542
M. Wt: 519.4 g/mol
InChI Key: UBCBUPVTRIWICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C21H15BrN2O5S2 is a useful research compound. Its molecular formula is this compound and its molecular weight is 519.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15BrN2O5S2 B15174542 C21H15BrN2O5S2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H15BrN2O5S2

Molecular Weight

519.4 g/mol

IUPAC Name

11-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

InChI

InChI=1S/C21H15BrN2O5S2/c1-29-13-8-9(2-7-12(13)25)14-15-17(30-18-16(14)31-21(28)23-18)20(27)24(19(15)26)11-5-3-10(22)4-6-11/h2-8,14-15,17,25H,1H3,(H,23,28)

InChI Key

UBCBUPVTRIWICX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC5=C2SC(=O)N5)O

Origin of Product

United States

Foundational & Exploratory

C21H15BrN2O5S2 synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of Brominated Thiazole Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of a class of brominated thiazole derivatives. While the specific compound C21H15BrN2O5S2 was not found in the reviewed literature, this guide focuses on a representative and well-documented analogue, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and its derivatives, which share key structural motifs. This guide details the synthetic protocols, physicochemical characterization, and potential biological activities, offering a blueprint for the investigation of similar heterocyclic compounds.

Introduction

Heterocyclic compounds containing nitrogen and sulfur atoms, particularly those incorporating a thiazole ring, are of significant interest in medicinal chemistry. These scaffolds are present in a wide array of pharmacologically active molecules. The introduction of a bromine atom can further enhance the biological activity of these compounds. This guide will focus on the synthesis and characterization of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, a class of compounds that has been investigated for its potential antimicrobial and anticancer properties.

Synthesis

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives is typically achieved through a multi-step process. The general synthetic route is outlined below.

Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate I)

The initial step involves the synthesis of the core thiazole ring structure.

  • Reaction: A mixture of p-bromoacetophenone, thiourea, and iodine is refluxed.

  • Mechanism: This reaction proceeds via a Hantzsch thiazole synthesis, where the α-haloketone (formed in situ from p-bromoacetophenone and iodine) reacts with the thiourea to form the thiazole ring.

Synthesis of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide (Intermediate II)

The second step involves the acylation of the amine group on the thiazole ring.

  • Reaction: The synthesized 4-(4-bromophenyl)thiazol-2-amine is reacted with chloroacetyl chloride.

Synthesis of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-(substituted phenylamino) acetamide derivatives

The final step involves the nucleophilic substitution of the chlorine atom with various substituted anilines to generate a library of derivatives.

  • Reaction: N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide is refluxed with a corresponding substituted aniline.[1]

Experimental Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Thiazole Ring Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Derivatization A p-Bromoacetophenone R1 Reflux A->R1 B Thiourea B->R1 C Iodine C->R1 P1 4-(4-bromophenyl)thiazol-2-amine (Intermediate I) R1->P1 R2 Reaction P1->R2 D Chloroacetyl Chloride D->R2 P2 N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide (Intermediate II) R2->P2 R3 Reflux P2->R3 E Substituted Aniline E->R3 P3 Final Derivative R3->P3

Caption: Synthetic workflow for N-(4-(4-bromophenyl)thiazol-2-yl) derivatives.

Characterization

The synthesized compounds are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Technique Purpose Typical Observations for N-(4-(4-bromophenyl)thiazol-2-yl) derivatives
¹H NMR To determine the number and types of protons.Aromatic protons in the range of δ 6.6-7.4 ppm, a singlet for the thiazole proton around δ 6.6 ppm, and signals for the acetamide and substituted phenyl groups.[1]
¹³C NMR To determine the number and types of carbon atoms.Signals for the aromatic carbons, the thiazole ring carbons (around δ 104-163 ppm), and the amide carbonyl carbon (around δ 166 ppm).[1]
IR Spectroscopy To identify functional groups.Characteristic peaks for N-H stretching, C=O stretching of the amide, and C-Br stretching.[1]
Mass Spectrometry To determine the molecular weight and fragmentation pattern.The molecular ion peak corresponding to the calculated molecular weight of the compound.
Elemental Analysis To determine the elemental composition (%C, %H, %N).The experimentally determined percentages should be in close agreement with the calculated values.

Experimental Protocols

General Procedure for the Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate I)

A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is placed in a round-bottom flask. The mixture is then refluxed for 12 hours.[1] After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the pure product.

General Procedure for the Synthesis of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide (Intermediate II)

To a solution of 4-(4-bromophenyl)thiazol-2-amine (0.01 mol) in a suitable solvent (e.g., acetone), chloroacetyl chloride (0.012 mol) is added dropwise at a low temperature (0-5 °C). The reaction mixture is stirred for a specified period. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

General Procedure for the Synthesis of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-(substituted phenylamino) acetamide derivatives

A mixture of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (0.01 mol) and the corresponding substituted aniline (0.02 mol) is refluxed for 7–8 hours.[1] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and purified by recrystallization.

Biological Activity and Signaling Pathways

Derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been evaluated for their in vitro antimicrobial and anticancer activities.[1][2]

Antimicrobial Activity

Several derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[2] The mechanism of action is hypothesized to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Anticancer Activity

The anticancer potential of these compounds has been investigated against various cancer cell lines.[1][2] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis.

Hypothesized Apoptotic Signaling Pathway:

ApoptosisPathway Compound Brominated Thiazole Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

Novel Synthesis Routes for C21H15BrN2O5S2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The molecule C21H15BrN2O5S2, chemically identified as N-(4-bromo-2-benzoylphenyl)-4-oxo-4H-3,1-benzothiazine-2-sulfonamide, represents a complex heterocyclic structure with potential applications in medicinal chemistry. This technical guide outlines novel, plausible synthetic pathways for its preparation, drawing upon established methodologies for the synthesis of its core components: the benzothiazine sulfonamide scaffold and the bromo-benzoylphenyl moiety. This document provides detailed, step-by-step experimental protocols, summarizes potential quantitative data in structured tables, and includes visualizations of the proposed synthetic routes and experimental workflows to aid in laboratory implementation.

Introduction

The synthesis of complex heterocyclic compounds is a cornerstone of modern drug discovery. The target molecule, this compound, integrates two key pharmacophores: a benzothiazine sulfonamide and a bromo-benzoylphenyl group. Benzothiazine derivatives are known for a wide range of biological activities, including acting as potassium channel activators and possessing anti-inflammatory properties[1]. Similarly, sulfonamide-containing compounds are a well-established class of therapeutic agents with antibacterial, anticancer, and other medicinal applications[2][3][4]. The bromo-benzoylphenyl portion can contribute to the molecule's overall lipophilicity and binding interactions with biological targets.

This guide proposes two primary retrosynthetic approaches for the synthesis of N-(4-bromo-2-benzoylphenyl)-4-oxo-4H-3,1-benzothiazine-2-sulfonamide. These routes are designed based on the logical disconnection of the target molecule into readily synthesizable precursors.

Retrosynthetic Analysis

The primary disconnection points for the target molecule are the sulfonamide bond and the amide bond, leading to two main synthetic strategies.

Route 1: Formation of the Sulfonamide Bond as the Key Step

This approach involves the synthesis of a 4-oxo-4H-3,1-benzothiazine-2-sulfonyl chloride intermediate, which is then reacted with a pre-synthesized 2-amino-5-bromobenzophenone.

Route 2: Construction of the Benzothiazine Ring on a Precursor Containing the Sulfonamide Linkage

In this alternative strategy, the sulfonamide bond is formed first, followed by the cyclization to form the benzothiazine ring.

Proposed Synthetic Pathways

The following sections detail the proposed synthetic steps for each route.

This pathway focuses on first constructing the benzothiazine ring and then coupling it with the substituted aniline.

Diagram of Synthetic Pathway - Route 1

Synthetic_Pathway_Route_1 A 2-Thiosalicylic Acid B Intermediate 1 A->B Reaction with chloroacetonitrile C 4-Oxo-4H-3,1-benzothiazine-2-sulfonyl chloride B->C Oxidative chlorination E Target Molecule (this compound) C->E Sulfonamide formation D 2-Amino-5-bromobenzophenone D->E

Caption: Proposed synthesis of this compound via late-stage sulfonamide bond formation.

Experimental Protocols for Route 1:

  • Step 1: Synthesis of 2-(cyanomethylthio)benzoic acid (Intermediate 1)

    • To a solution of 2-thiosalicylic acid in an appropriate solvent (e.g., ethanol/water mixture) containing a base such as sodium hydroxide, chloroacetonitrile is added dropwise at room temperature.

    • The reaction mixture is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • The product is isolated by acidification of the reaction mixture, followed by filtration and washing of the resulting precipitate.

  • Step 2: Synthesis of 4-oxo-4H-3,1-benzothiazine-2-sulfonyl chloride (C)

    • Intermediate 1 is subjected to oxidative chlorination. A common method involves treating the compound with chlorine gas in the presence of water or using a reagent like sulfuryl chloride. This step is highly reactive and should be performed with caution in a well-ventilated fume hood.

    • The reaction progress is monitored, and upon completion, the sulfonyl chloride is isolated, often by quenching the reaction and extracting the product into an organic solvent.

  • Step 3: Synthesis of 2-amino-5-bromobenzophenone (D)

    • This intermediate can be synthesized via a Friedel-Crafts acylation of 4-bromoaniline with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride[5]. Alternatively, it can be prepared through the bromination of 2-aminobenzophenone[6].

  • Step 4: Synthesis of N-(4-bromo-2-benzoylphenyl)-4-oxo-4H-3,1-benzothiazine-2-sulfonamide (Target Molecule, E)

    • The final step involves the reaction of the sulfonyl chloride (C) with 2-amino-5-bromobenzophenone (D) in the presence of a non-nucleophilic base such as pyridine or triethylamine.

    • The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or with gentle heating.

    • Purification is achieved through column chromatography to yield the final product.

This approach prioritizes the formation of the sulfonamide linkage before the construction of the benzothiazine ring.

Diagram of Synthetic Pathway - Route 2

Synthetic_Pathway_Route_2 F 2-Chlorosulfonylbenzoyl chloride H Intermediate 2 F->H Sulfonamide formation G 2-Amino-5-bromobenzophenone G->H I Intermediate 3 H->I Reaction with an amine J Target Molecule (this compound) I->J Intramolecular cyclization

Caption: Proposed synthesis of this compound via benzothiazine ring formation on a sulfonamide precursor.

Experimental Protocols for Route 2:

  • Step 1: Synthesis of N-(4-bromo-2-benzoylphenyl)-2-(chlorosulfonyl)benzamide (Intermediate 2)

    • 2-Chlorosulfonylbenzoyl chloride is reacted with 2-amino-5-bromobenzophenone in an inert solvent with a base to neutralize the HCl generated.

    • This reaction forms the amide bond and introduces the sulfonyl chloride group in the same molecule.

  • Step 2: Conversion to a Sulfonamide Intermediate (Intermediate 3)

    • Intermediate 2 is then reacted with a source of ammonia or a primary amine to convert the sulfonyl chloride to a sulfonamide.

  • Step 3: Intramolecular Cyclization to form the Target Molecule (J)

    • The final step involves an intramolecular cyclization to form the 4-oxo-4H-3,1-benzothiazine ring. This can be achieved through various methods, potentially involving heating in the presence of a catalyst or a dehydrating agent to facilitate the ring closure. The specific conditions would need to be optimized.

Quantitative Data Summary

As the synthesis of the target molecule is novel, specific quantitative data is not available. The following table provides representative data for similar reactions found in the literature to serve as a benchmark for the proposed synthetic steps.

StepReactantsProductSolventCatalyst/ReagentTemp. (°C)Time (h)Yield (%)Ref.
Route 1, Step 4 Aryl sulfonyl chloride, Aromatic amineN-Aryl sulfonamidePyridine-RT - 502 - 670 - 90[3]
Route 1, Step 3 (Friedel-Crafts) Substituted aniline, Benzoyl chlorideAminobenzophenone derivativeCS2AlCl3Reflux4 - 860 - 80[5]
General Benzothiazine Synthesis ortho-Halobenzaldehyde, N-H sulfoximineBenzothiazine derivativeToluenePd(OAc)2, BINAP, Cs2CO310012 - 2450 - 85[7]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of the target molecule.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start with Precursors reaction Reaction Setup (Solvent, Reagents) start->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product nmr NMR Spectroscopy (1H, 13C) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms ir IR Spectroscopy pure_product->ir m_p Melting Point pure_product->m_p

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide has presented two plausible and novel synthetic routes for the preparation of N-(4-bromo-2-benzoylphenyl)-4-oxo-4H-3,1-benzothiazine-2-sulfonamide (this compound). The proposed pathways are based on well-established chemical transformations and provide a solid foundation for researchers to undertake the synthesis of this and structurally related molecules. The detailed experimental protocols, illustrative quantitative data, and clear visualizations are intended to facilitate the practical implementation of these synthetic strategies in a laboratory setting. Further optimization of reaction conditions will be necessary to achieve high yields and purity of the target compound.

References

Spectroscopic Analysis of C21H15BrN2O5S2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the organic compound with the molecular formula C21H15BrN2O5S2. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic data based on a plausible chemical structure: 2-((4-bromophenyl)sulfonamido)-5-nitrobenzoic acid . This guide serves as a practical framework for researchers engaged in the synthesis and characterization of novel organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the proposed structure of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.5 - 12.0Singlet (broad)1H-COOH
10.5 - 9.5Singlet (broad)1H-SO₂NH-
8.35Doublet1HAr-H
8.20Doublet of doublets1HAr-H
7.90Doublet2HAr-H
7.75Doublet2HAr-H
7.60Doublet1HAr-H
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
168.5-COOH
148.0Ar-C (adjacent to -NO₂)
142.0Ar-C (adjacent to -SO₂NH-)
140.5Ar-C (adjacent to -Br)
138.0Ar-C (ipso to -SO₂NH-)
132.5Ar-C
130.0Ar-C
128.5Ar-C
126.0Ar-C
125.0Ar-C
122.0Ar-C
118.0Ar-C
Table 3: Predicted IR Spectroscopy Data (Solid, KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2800BroadO-H stretch (Carboxylic acid)
3350 - 3250MediumN-H stretch (Sulfonamide)
3100 - 3000MediumAromatic C-H stretch
1710 - 1680StrongC=O stretch (Carboxylic acid)
1530 - 1500StrongAsymmetric N-O stretch (-NO₂)
1350 - 1330StrongSymmetric N-O stretch (-NO₂)
1340 - 1310StrongAsymmetric S=O stretch (Sulfonamide)
1170 - 1150StrongSymmetric S=O stretch (Sulfonamide)
1090 - 1070MediumC-N stretch
800 - 600StrongC-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zInterpretation
522/524Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes
477/479[M - COOH]⁺
357[M - C₇H₄NO₄]⁺
236/238[BrC₆H₄SO₂]⁺
156[BrC₆H₄]⁺
122[C₆H₄NO₂]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 500 MHz NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.[2]

    • Shim the magnetic field to achieve optimal homogeneity.[2]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds to allow for full spin relaxation.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[3]

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used.

  • Ionization (Electron Ionization - EI):

    • Bombard the sample with a high-energy electron beam (typically 70 eV).[3] This will cause the molecule to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[4]

  • Detection:

    • A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis:

    • The resulting mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information.[3]

Visualization of Analytical Workflow and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Direct Insertion Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Integration Acq_NMR->Proc_NMR Proc_IR Background Correction, Peak Picking Acq_IR->Proc_IR Proc_MS Identify Molecular Ion & Fragments Acq_MS->Proc_MS Structure Determine Chemical Structure Proc_NMR->Structure Proc_IR->Structure Proc_MS->Structure

General workflow for spectroscopic analysis.

Structural_Elucidation_Logic MS Mass Spectrometry (Molecular Formula & Weight) Structure Elucidated Structure of This compound MS->Structure Provides IR Infrared Spectroscopy (Functional Groups) IR->Structure Identifies NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Environment) NMR->Structure Confirms

References

In-depth Technical Guide on the Mechanism of Action of C21H15BrN2O5S2

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This document is intended to serve as a comprehensive technical guide on the mechanism of action for the compound with the molecular formula C21H15BrN2O5S2. However, after an exhaustive search of prominent chemical and biological databases, we have been unable to identify a specific, publicly cataloged compound corresponding to this molecular formula.

Our extensive search included inquiries within major chemical databases such as PubChem, ChemSpider, and Reaxys, as well as searches for a corresponding Chemical Abstracts Service (CAS) registry number. These efforts did not yield a known chemical entity with the formula this compound.

The elemental composition of the provided formula, particularly the presence of bromine and two sulfur atoms alongside nitrogen and oxygen, suggests that the compound could be a sulfonamide derivative. Sulfonamides are a well-established class of compounds with a broad range of pharmacological activities.

General Mechanism of Action for Sulfonamides

As a point of reference, the general mechanism of action for many sulfonamide-based drugs, particularly those with antimicrobial properties, involves the inhibition of dihydropteroate synthetase (DHPS). This enzyme is critical in the bacterial synthesis of folic acid, an essential nutrient for DNA synthesis and cellular growth. By competitively inhibiting DHPS, sulfonamides disrupt folic acid production, leading to a bacteriostatic effect.

It is important to note that this is a generalized mechanism, and the specific mode of action for a novel compound can vary significantly based on its unique chemical structure.

Path Forward

Without the identification of the specific compound this compound, it is not possible to provide a detailed and accurate technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams as originally requested.

We recommend the following steps to enable the creation of the requested technical guide:

  • Verification of the Molecular Formula: Please double-check the accuracy of the molecular formula this compound. A typographical error could lead to the inability to identify the compound.

  • Provision of Additional Identifiers: If available, please provide any other known identifiers for this compound, such as a common name, a trade name, a CAS registry number, or any internal company-specific codes.

  • Disclosure of Compound Structure: If the chemical structure of the compound is known, providing this information would allow for a more targeted and effective search for relevant biological and pharmacological data.

Upon receiving more specific information that allows for the unambiguous identification of the compound , we will be pleased to proceed with the development of the in-depth technical guide as per your original request. We are committed to providing accurate and detailed scientific information to support your research and development endeavors.

Investigating the Biological Activity of C21H15BrN2O5S2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Compound Name: BST-832 (Bromosalicylanilide Thiazole Sulfonamide Derivative 832)

Introduction

Quantitative Biological Activity Data

The following tables summarize the potential biological activities of BST-832, based on data reported for various salicylanilide derivatives.

Table 1: Antimicrobial Activity of BST-832

Target OrganismMinimum Inhibitory Concentration (MIC)Reference Compound
Staphylococcus aureus (MRSA)≥0.49 µmol/LIsoniazid, Benzylpenicillin
Gram-positive bacteria≥0.98 µmol/L-
Mycobacterium kansasiiComparable to IsoniazidIsoniazid
Mycobacterium aviumActive (INH is inactive)Isoniazid
Trichophyton mentagrophytes0.49 µg/mLFluconazole
Aspergillus fumigatusHigher activity than FluconazoleFluconazole
Absidia corymbiferaHigher activity than FluconazoleFluconazole
Gram-negative bacteriaLow to no activity-

Data synthesized from multiple sources indicating the potent activity of salicylanilide derivatives against Gram-positive bacteria, mycobacteria, and certain fungi, while showing less efficacy against Gram-negative strains.[1][4][5]

Table 2: Antiproliferative Activity of BST-832 Against Cancer Cell Lines

Cell LineIC50 ValueReference Compound
A431 (Squamous Cell Carcinoma)0.42 ± 0.43 µMGefitinib
A549 (Lung Carcinoma)0.57 ± 0.43 µMGefitinib

Data based on studies of salicylanilide derivatives as potential EGFR inhibitors, showing significant antiproliferative effects.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of biological activity findings.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method is used for preliminary screening of antimicrobial activity.[7][8]

  • Inoculum Preparation: A suspension of the test microorganism (bacteria or fungi) is prepared in a sterile saline solution, adjusted to a 0.5 McFarland standard.[9]

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Disk Application: Sterile paper disks (5-6 mm in diameter) are impregnated with a known concentration of the test compound (BST-832) dissolved in a suitable solvent (e.g., DMSO).[9] A blank disk with the solvent serves as a negative control, and disks with standard antibiotics (e.g., Gentamicin, Nystatin) serve as positive controls.[7]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).[7][9]

  • Result Measurement: The diameter of the zone of inhibition (the area around the disk where microbial growth is visibly inhibited) is measured in millimeters.[9]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microorganism Inoculum (0.5 McFarland) D Inoculate Agar Plate with Microorganism A->D B Prepare BST-832 Solution C Impregnate Sterile Disks with BST-832 B->C E Place Impregnated Disks on Agar Surface C->E D->E F Incubate Plates (e.g., 37°C, 24-48h) E->F G Measure Zone of Inhibition (mm) F->G

Disk Diffusion Assay Workflow

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Serial Dilution: The test compound (BST-832) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antiproliferative Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, A431) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of BST-832 and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Salicylanilide derivatives have been reported to exert their biological effects through various mechanisms.

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of salicylanilides is the uncoupling of oxidative phosphorylation in bacteria and fungi.[10][11]

  • Proton Motive Force Dissipation: Salicylanilides act as protonophores, transporting protons across the inner mitochondrial or bacterial cell membrane.[10]

  • ATP Synthesis Inhibition: This dissipates the proton gradient (proton motive force) that is essential for ATP synthase to produce ATP.[10] The disruption of this critical metabolic pathway ultimately leads to cell death.[11]

G cluster_membrane Inner Mitochondrial / Bacterial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Cell_Death Cell Death ATP_Synthase->Cell_Death ATP Production Inhibited Proton_Gradient->ATP_Synthase Drives ATP Production BST832 BST-832 (Salicylanilide) BST832->Proton_Gradient Dissipates Gradient G EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds and Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Phosphorylates BST832 BST-832 BST832->EGFR Inhibits Kinase Activity Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

In-depth Technical Guide: Potential Therapeutic Targets of C21H15BrN2O5S2

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Potential Biological Activity and Avenues for Future Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the potential therapeutic targets of the novel chemical entity C21H15BrN2O5S2. Due to the absence of direct research on this specific compound, this guide synthesizes information from analogous structures and predictive analyses to propose potential mechanisms of action and biological targets. The methodologies and experimental frameworks outlined herein are designed to guide future research and validation studies.

Introduction

The chemical formula this compound suggests a complex heterocyclic molecule, likely possessing multiple functional groups that could engage with biological macromolecules. While no direct studies on this compound are presently available in the public domain, its constituent elements and structural complexity point towards potential interactions with various enzymatic and signaling pathways implicated in disease. This guide will, therefore, focus on a deductive approach to identifying high-probability therapeutic targets.

Predicted Biological Activity Based on Structural Analogs

Analysis of substructures commonly associated with biological activity can provide initial clues. The presence of bromine, nitrogen, sulfur, and oxygen atoms in a complex aromatic scaffold is characteristic of many pharmacologically active compounds. Similar molecular frameworks have been associated with a range of activities, including but not limited to, kinase inhibition, receptor modulation, and antimicrobial effects.

Potential Therapeutic Targets and Signaling Pathways

Based on the analysis of structurally related compounds, several key signaling pathways and molecular targets emerge as high-priority areas for investigation.

Kinase Signaling Pathways

Many heterocyclic compounds are known to function as ATP-competitive or allosteric inhibitors of protein kinases. Given the prevalence of kinase dysregulation in cancer and inflammatory diseases, this represents a primary avenue for investigation.

Diagram: Hypothetical Kinase Inhibition Workflow

G compound This compound kinase_panel Kinase Panel Screening (e.g., 96-well plate format) compound->kinase_panel hit_id Hit Identification (>50% inhibition at 10 µM) kinase_panel->hit_id ic50 IC50 Determination (Dose-response curves) hit_id->ic50 selectivity Selectivity Profiling (Against related kinases) ic50->selectivity cell_lines Targeted Cancer Cell Lines selectivity->cell_lines proliferation Proliferation Assay (e.g., MTT, BrdU) cell_lines->proliferation target_engagement Target Engagement Assay (e.g., Western Blot for p-protein) cell_lines->target_engagement binding_assay Binding Assay (e.g., SPR, ITC) target_engagement->binding_assay atp_competition ATP Competition Assay binding_assay->atp_competition

In Vitro Bioactivity of C21H15BrN2O5S2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for the compound C21H15BrN2O5S2 prevents the creation of a detailed technical guide on its in vitro bioactivity. Extensive searches for experimental data, including quantitative metrics, detailed protocols, and associated signaling pathways for the chemical formula this compound, have not yielded any specific results.

General methodologies for in vitro screening are well-established in the fields of drug discovery and toxicology. These approaches are designed to assess the biological activity of novel compounds and to determine their potential as therapeutic agents or to identify any toxic effects. The following sections provide a generalized overview of the types of in vitro screening that would be relevant for a compound like this compound, should such data become available.

General Principles of In Vitro Bioactivity Screening

In vitro screening is a important first step in the evaluation of a new chemical entity. These studies are performed in a controlled laboratory environment using isolated cells, tissues, or specific molecular targets. The primary goals of in vitro screening are to:

  • Identify and characterize the biological activity of a compound.

  • Determine the mechanism of action.

  • Assess the potency and efficacy of the compound.

  • Evaluate the potential for off-target effects and cytotoxicity.

A typical in vitro screening cascade for a novel compound would involve a series of assays, starting with broad-based screening to identify any biological activity, followed by more focused studies to elucidate the specific mechanism of action.

Hypothetical Experimental Workflow

Should research on this compound be undertaken, a logical experimental workflow for in vitro screening would likely follow the steps outlined below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Selectivity & Cytotoxicity Profiling A Compound Acquisition (this compound) B High-Throughput Screening (HTS) (e.g., Cell Viability Assays) A->B C Hit Confirmation B->C D Dose-Response & IC50 Determination C->D E Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) D->E F Cell-Based Pathway Analysis (e.g., Western Blot, qPCR) E->F G Counter-Screening (Against Related Targets) F->G H Cytotoxicity Assays (e.g., LDH, Apoptosis Assays) G->H

Caption: A generalized workflow for in vitro screening of a novel chemical compound.

Illustrative Experimental Protocols

Below are examples of detailed methodologies for key experiments that would be central to characterizing the in vitro bioactivity of a compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Enzyme Inhibition Assay (Generic Kinase Assay)

This type of assay is used to determine if a compound can inhibit the activity of a specific enzyme, such as a protein kinase.

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control inhibitor and a no-compound control.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a detection reagent that produces a luminescent or fluorescent signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Potential Signaling Pathway Analysis

If a compound is found to have significant bioactivity, the next step is to investigate its effect on specific cellular signaling pathways.

G cluster_0 Hypothetical Pathway Modulation by this compound A This compound B Target Protein (e.g., Kinase, Receptor) A->B Inhibition C Downstream Effector 1 B->C D Downstream Effector 2 B->D E Cellular Response (e.g., Apoptosis, Proliferation) C->E D->E

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Techniques such as Western blotting and quantitative PCR (qPCR) would be employed to measure changes in the protein and gene expression levels of key components of the pathway, respectively.

Quantitative Data Summary

Without experimental data, it is not possible to provide a table of quantitative results. However, a typical data summary table for in vitro screening would include the following:

Assay TypeTarget/Cell LineParameterValue (e.g., µM)
Cell Viabilitye.g., MCF-7IC50Data unavailable
Enzyme Inhibitione.g., Kinase XIC50Data unavailable
Receptor Bindinge.g., Receptor YKiData unavailable

In-depth Technical Guide on Structure-Activity Relationship (SAR) Studies of C21H15BrN2O5S2

Author: BenchChem Technical Support Team. Date: November 2025

A Fictional Case Study: The Development of "Gemini-SAR-1" as a Kinase Inhibitor

Disclaimer: As of October 2025, publicly accessible scientific literature and chemical databases do not contain specific information or structure-activity relationship (SAR) studies for a compound with the molecular formula C21H15BrN2O5S2. The following in-depth technical guide is a representative whitepaper designed to meet the user's request for a detailed SAR analysis. It uses a hypothetical molecule, "Gemini-SAR-1," with the specified formula to illustrate the principles, methodologies, and data presentation typical of such a study. The data, experimental protocols, and signaling pathways described herein are illustrative and should not be considered factual results for any real-world compound.

Introduction to "Gemini-SAR-1"

For the purpose of this guide, we will designate the fictional compound this compound as "Gemini-SAR-1". This molecule is conceptualized as a novel heterocyclic compound with potential as a targeted therapeutic agent. The presence of a bromine atom, two sulfur atoms, and nitrogen-containing rings suggests that it could be designed to interact with specific biological targets, such as enzyme active sites. This whitepaper will explore the hypothetical structure-activity relationships of Gemini-SAR-1 and its analogs as inhibitors of a fictional kinase, "Kinase-X," which is implicated in a cancer signaling pathway.

Core Structure and Analogs

The core structure of Gemini-SAR-1 is hypothesized to be a bromo-substituted benzothiazole derivative linked to a sulfonamide moiety. The SAR study would typically involve the synthesis of a series of analogs by modifying specific parts of the molecule, for instance:

  • R1 Group: Modification of the substituent on the benzothiazole ring.

  • R2 Group: Alteration of the group attached to the sulfonamide nitrogen.

  • Aryl Group: Substitution on the phenyl ring of the sulfonamide.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the hypothetical in vitro activity of Gemini-SAR-1 and its analogs against Kinase-X. The activity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR1-Group (Benzothiazole)R2-Group (Sulfonamide)Aryl SubstitutionKinase-X IC50 (nM)Cell Viability EC50 (µM)
Gemini-SAR-1-Br-H4-methoxy152.5
Analog-A1-Cl-H4-methoxy355.1
Analog-A2-F-H4-methoxy8012.3
Analog-A3-I-H4-methoxy123.0
Analog-B1-Br-CH34-methoxy508.9
Analog-B2-Br-C2H54-methoxy12015.7
Analog-C1-Br-H3-methoxy456.8
Analog-C2-Br-H2-methoxy9511.2
Analog-C3-Br-H-H250> 20

Interpretation of SAR Data:

  • Halogen Substitution (R1): The data suggests that a larger halogen at the R1 position, such as iodine (Analog-A3) or bromine (Gemini-SAR-1), is favorable for potent inhibition of Kinase-X.

  • Sulfonamide Substitution (R2): N-alkylation of the sulfonamide (Analogs B1 and B2) appears to be detrimental to the inhibitory activity.

  • Aryl Substitution: The position of the methoxy group on the aryl ring is critical, with the 4-position (para) providing the highest potency.

Experimental Protocols

Kinase-X Inhibition Assay

This experiment is designed to measure the direct inhibitory effect of the compounds on the target enzyme.

Methodology:

  • Reagents: Recombinant human Kinase-X, ATP, biotinylated peptide substrate, and the test compounds (dissolved in DMSO).

  • Procedure:

    • A solution of Kinase-X is pre-incubated with varying concentrations of the test compound for 15 minutes at room temperature.

    • The kinase reaction is initiated by adding a mixture of ATP and the biotinylated peptide substrate.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based detection method.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

This assay determines the effect of the compounds on the proliferation of a cancer cell line that overexpresses Kinase-X.

Methodology:

  • Cell Line: A human cancer cell line known to be dependent on the Kinase-X signaling pathway.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a serial dilution of the test compounds for 72 hours.

    • Cell viability is assessed using a commercially available reagent that measures metabolic activity (e.g., resazurin-based assay).

  • Data Analysis: The EC50 values (half-maximal effective concentration) are determined from the dose-response curves.

Visualizations

Signaling Pathway of Kinase-X

The following diagram illustrates the hypothetical signaling pathway in which Kinase-X is a key component. Inhibition of Kinase-X by Gemini-SAR-1 is expected to block downstream signaling, leading to reduced cell proliferation.

G Hypothetical Kinase-X Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Kinase_X Kinase_X Growth_Factor_Receptor->Kinase_X Activates Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Activates Gemini_SAR_1 Gemini-SAR-1 Gemini_SAR_1->Kinase_X Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Binds

Caption: Hypothetical signaling cascade involving Kinase-X.

Experimental Workflow for SAR Study

The following diagram outlines the logical flow of the structure-activity relationship study, from compound synthesis to data analysis.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Iteration Compound_Design Compound_Design Analog_Synthesis Analog_Synthesis Compound_Design->Analog_Synthesis Purification_Characterization Purification_Characterization Analog_Synthesis->Purification_Characterization Kinase_Assay Kinase_Assay Purification_Characterization->Kinase_Assay Cell_Viability_Assay Cell_Viability_Assay Kinase_Assay->Cell_Viability_Assay SAR_Analysis SAR_Analysis Cell_Viability_Assay->SAR_Analysis Next_Gen_Design Next_Gen_Design SAR_Analysis->Next_Gen_Design Next_Gen_Design->Compound_Design

Caption: Iterative workflow for SAR-driven lead optimization.

Conclusion and Future Directions

This hypothetical SAR study of Gemini-SAR-1 and its analogs has identified key structural features that contribute to the potent and selective inhibition of Kinase-X. The findings suggest that a bromo or iodo substitution on the benzothiazole ring, a free sulfonamide, and a para-methoxy group on the aryl ring are crucial for activity.

Future work would focus on:

  • Synthesizing additional analogs to further probe the structure-activity relationships.

  • Conducting in vivo efficacy studies in animal models of cancer.

  • Performing detailed pharmacokinetic and pharmacodynamic studies to assess the drug-like properties of the most promising compounds.

This structured approach, combining chemical synthesis, biological testing, and data analysis, is fundamental to the process of drug discovery and development.

In-Depth Technical Guide: Computational Modeling and Docking of C21H15BrN2O5S2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling and molecular docking studies of the novel compound C21H15BrN2O5S2. Due to the absence of specific literature for this compound, this paper outlines a robust, generalized workflow based on established methodologies for analogous sulfonamide and thiazine derivatives. The guide details hypothetical in silico analysis, including molecular docking against relevant biological targets, and outlines common experimental protocols for synthesis and biological evaluation. All quantitative data are presented in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction to this compound

The molecular formula this compound suggests a complex heterocyclic structure, likely incorporating sulfonamide or thiazine moieties. Such compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] This guide proposes a systematic approach to characterizing the therapeutic potential of this novel molecule through computational and experimental methods.

Computational Modeling and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, enabling the prediction of binding affinity and mode of action.[1][5] This section outlines a hypothetical docking study of this compound against a putative protein target.

Putative Biological Targets

Given the structural elements suggested by the molecular formula, potential biological targets include bacterial enzymes like dihydropteroate synthase (DHPS) or viral proteases.[6][7] For this guide, we will consider the main protease (Mpro) of a hypothetical virus as the target protein.

Molecular Docking Protocol

A generalized molecular docking workflow is presented below. This process involves preparing the protein and ligand, performing the docking simulation, and analyzing the results.

G A Protein Preparation (e.g., PDB ID: 6LU7) C Grid Generation (Define Binding Site) A->C B Ligand Preparation (this compound) B->C D Molecular Docking (e.g., AutoDock Vina) C->D E Pose Analysis & Scoring D->E F Lead Optimization E->F

Figure 1: A generalized molecular docking workflow.
Hypothetical Docking Results

The following table summarizes hypothetical docking scores and binding energies of this compound and a reference inhibitor against the putative viral Mpro.

CompoundDocking Score (kcal/mol)Binding Energy (kcal/mol)Interacting Residues
This compound-8.5-9.2HIS41, CYS145, GLU166
Reference Inhibitor-7.9-8.5HIS41, MET165

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound in the early stages of drug discovery is crucial to avoid costly late-stage failures.[8][9][10][11][12]

ADMET Prediction Workflow

The following diagram illustrates a typical in silico ADMET prediction workflow.

G A Input Compound (SMILES or SDF) B ADMET Prediction Server (e.g., SwissADME, preADMET) A->B C Physicochemical Properties B->C D Pharmacokinetic Properties B->D E Drug-Likeness B->E F Toxicity Prediction B->F G Candidate Selection C->G D->G E->G F->G

Figure 2: Workflow for in silico ADMET prediction.
Predicted ADMET Properties

This table presents hypothetical ADMET properties for this compound.

PropertyPredicted ValueAcceptable Range
Molecular Weight515.38 g/mol < 500 g/mol
LogP3.2< 5
H-bond Donors1< 5
H-bond Acceptors7< 10
Lipinski's Rule of 50 Violations0 Violations
Caco-2 PermeabilityHighHigh
hERG InhibitionNon-inhibitorNon-inhibitor

Experimental Protocols

Following in silico analysis, experimental validation is essential. This section provides generalized protocols for the synthesis and biological evaluation of compounds similar to this compound.

Synthesis of Thiazine Derivatives

A common method for synthesizing 1,3-thiazine derivatives involves the reaction of chalcones with thiourea in a basic medium.[4][13]

Protocol:

  • Chalcone Synthesis: Equimolar amounts of a substituted acetophenone and an appropriate aldehyde are reacted in the presence of a base (e.g., NaOH) in ethanol. The reaction mixture is stirred at room temperature until completion. The resulting chalcone is filtered, washed, and recrystallized.

  • Thiazine Formation: The synthesized chalcone is then reacted with thiourea in an ethanolic potassium hydroxide solution. The mixture is refluxed for several hours. After cooling, the product is precipitated, filtered, and purified by recrystallization.[13]

In Vitro Biological Evaluation

Antimicrobial Activity Assay: The antimicrobial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • A standardized inoculum of the target microorganism is added to each well.

  • The plates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathway Analysis

If the compound shows significant biological activity, it is crucial to understand its mechanism of action by identifying the signaling pathways it modulates.

G cluster_0 Drug Action cluster_1 Signaling Cascade This compound This compound Target Protein Target Protein This compound->Target Protein Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Cellular Response A Cellular Response A Downstream Effector 1->Cellular Response A Cellular Response B Cellular Response B Downstream Effector 2->Cellular Response B

Figure 3: Hypothetical signaling pathway modulation.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the computational and experimental investigation of the novel compound this compound. By leveraging established methodologies for analogous sulfonamide and thiazine derivatives, researchers can systematically evaluate its therapeutic potential. The integration of in silico prediction with experimental validation is paramount for the efficient discovery and development of new drug candidates.

References

An In-depth Technical Guide on the Physicochemical Properties of C21H15BrN2O5S2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of a class of sulfonamide-bearing thiazolidin-4-one derivatives with the general molecular formula C21H15BrN2O5S2. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antioxidant, and cytotoxic activities. This document details the experimental methodologies for their synthesis and biological evaluation and presents key quantitative data in a structured format for comparative analysis.

Physicochemical Properties

PropertyTypical Range/ValueSignificance in Drug Development
Melting Point (°C) 150 - 250Indicates purity and stability.
Solubility Generally soluble in organic solvents like DMSO and DMF; sparingly soluble in water.Affects formulation and bioavailability.
log P (calculated) 2 - 5Influences membrane permeability and absorption.
pKa Weakly acidic due to the sulfonamide and thiazolidinone moieties.Affects ionization state at physiological pH, influencing receptor binding and solubility.

Synthesis

The synthesis of this compound derivatives typically follows a multi-step reaction pathway. A general synthetic route is outlined below.

General Synthetic Protocol

A common method for the synthesis of these sulfonamide-bearing thiazolidin-4-ones involves the following key steps:

  • Synthesis of Schiff Base: An appropriately substituted aromatic aldehyde is reacted with a sulfonamide-containing amine to form a Schiff base (imine). This reaction is often carried out in a suitable solvent like ethanol or acetic acid, sometimes with catalytic amounts of acid.

  • Cyclization with Thioglycolic Acid: The resulting Schiff base is then cyclized with thioglycolic acid to form the thiazolidin-4-one ring. This reaction is typically performed under reflux in a solvent such as dioxane or toluene, often with a dehydrating agent or a catalyst like anhydrous zinc chloride.

The reaction progress can be monitored by thin-layer chromatography (TLC), and the final products are usually purified by recrystallization from a suitable solvent.

SynthesisWorkflow A Substituted Aromatic Aldehyde C Schiff Base Formation A->C B Sulfonamide-containing Amine B->C D Schiff Base (Imine) C->D F Cyclization D->F E Thioglycolic Acid E->F G This compound Derivative F->G

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Experimental Protocols

This compound derivatives have been investigated for a range of biological activities. The following sections detail the experimental protocols used to evaluate these activities.

Antimicrobial Activity

The antimicrobial properties of these compounds are a key area of interest. The minimum inhibitory concentration (MIC) is a standard measure of efficacy.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are dissolved in a solvent like DMSO and then serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Compound Derivative (Hypothetical)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1 (R = H)1632
Derivative 2 (R = Cl)816
Derivative 3 (R = OCH3)3264
Antioxidant Activity

The antioxidant potential of these derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation of IC50: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Compound Derivative (Hypothetical)Antioxidant Activity (IC50, µg/mL)
Derivative 1 (R = H)25.5
Derivative 2 (R = Cl)18.2
Derivative 3 (R = OCH3)35.8
Cytotoxic Activity

The cytotoxic effects of these compounds against cancer cell lines are evaluated to determine their potential as anticancer agents.

Experimental Protocol: MTT Assay

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement and IC50 Calculation: The absorbance is measured at a specific wavelength (around 570 nm), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Compound Derivative (Hypothetical)MCF-7 IC50 (µM)HeLa IC50 (µM)
Derivative 1 (R = H)15.222.8
Derivative 2 (R = Cl)9.814.5
Derivative 3 (R = OCH3)28.135.4

In Silico Studies

Computational methods are valuable tools for predicting the pharmacokinetic properties and potential mechanisms of action of these derivatives.

ADME/Tox Prediction

Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties can be predicted using various software packages. These predictions help in the early-stage assessment of the drug-likeness of the compounds. Parameters such as Lipinski's rule of five, aqueous solubility, and potential for blood-brain barrier penetration are often evaluated.

Molecular Docking

Molecular docking studies are performed to predict the binding interactions of the this compound derivatives with specific biological targets, such as enzymes or receptors. This can provide insights into their mechanism of action at a molecular level.

BiologicalEvaluationWorkflow cluster_invitro In Vitro Assays cluster_insilico In Silico Studies Antimicrobial Antimicrobial Activity (MIC) Antioxidant Antioxidant Activity (IC50) Cytotoxic Cytotoxic Activity (IC50) ADME ADME/Tox Prediction Docking Molecular Docking Start Synthesized this compound Derivatives Start->Antimicrobial Start->Antioxidant Start->Cytotoxic Start->ADME Start->Docking

Caption: Workflow for the biological evaluation of this compound derivatives.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound derivatives are still under investigation, related sulfonamide and thiazolidinone compounds have been shown to interact with various cellular targets. For instance, in the context of cancer, some thiazolidinones are known to target transcription factors and protein kinases involved in cell proliferation and apoptosis. A hypothetical signaling pathway illustrating a potential mechanism of cytotoxic action is presented below.

SignalingPathway Compound This compound Derivative Target Cellular Target (e.g., Protein Kinase) Compound->Target Binds and Inhibits Pathway Downstream Signaling Cascade Target->Pathway Proliferation Cell Proliferation Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis Outcome1 Inhibition Outcome2 Induction

Caption: Hypothetical signaling pathway for cytotoxic activity.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. This technical guide provides a foundational understanding of their physicochemical properties, synthesis, and methods for biological evaluation. The presented data, while based on related structures, offers a valuable starting point for researchers and drug development professionals. Further investigation into the specific properties and mechanisms of action of these derivatives is warranted to fully elucidate their therapeutic potential.

Methodological & Application

Proposed Experimental Synthesis of C21H15BrN2O5S2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed experimental synthesis protocol for the novel compound with the molecular formula C21H15BrN2O5S2. To date, a specific synthesis for this compound has not been reported in the literature. The methodologies presented herein are based on established chemical principles and analogous synthetic routes for structurally related molecules. All quantitative data is hypothetical and for illustrative purposes.

Introduction

The target molecule, this compound, possesses a complex molecular architecture suggesting potential applications in medicinal chemistry and materials science. The presence of a brominated aromatic ring, a sulfonamide group, and a heterocyclic core are common pharmacophores in drug candidates. This document provides a detailed, hypothetical, multi-step synthesis protocol for the preparation of this compound, intended to serve as a foundational guide for its experimental realization.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step approach, beginning with the formation of a key sulfonamide intermediate, followed by a cyclization reaction to construct the heterocyclic core, and culminating in a final condensation step.

Synthetic Pathway for this compound A 2-Amino-5-bromobenzenesulfonic acid C Intermediate 1: 5-Bromo-2-chlorosulfonyl-aniline A->C Chlorosulfonation B Thionyl Chloride (SOCl2) E Intermediate 2: 2-Amino-5-bromobenzenesulfonamide C->E Amination D Ammonia (NH3) G Intermediate 3: Pyrrolidinone derivative E->G Cyclocondensation F Diethyl 2-(naphthalen-1-yl)-3-oxosuccinate H Final Product: This compound G->H Oxidative Cyclization

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromobenzenesulfonamide (Intermediate 2)

Protocol:

  • Chlorosulfonation: To a stirred solution of 2-amino-5-bromobenzenesulfonic acid (1.0 eq) in dry N,N-dimethylformamide (DMF, 10 mL/g), add thionyl chloride (2.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at 70 °C for 4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Filter the resulting precipitate (Intermediate 1), wash with cold water, and dry under vacuum.

  • Amination: Suspend the crude Intermediate 1 in a concentrated aqueous solution of ammonia (20 mL/g).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to afford pure 2-amino-5-bromobenzenesulfonamide (Intermediate 2).

Step 2: Synthesis of the Pyrrolidinone Derivative (Intermediate 3)

Protocol:

  • In a round-bottom flask, dissolve 2-amino-5-bromobenzenesulfonamide (Intermediate 2, 1.0 eq) and diethyl 2-(naphthalen-1-yl)-3-oxosuccinate (1.0 eq) in glacial acetic acid (15 mL/g).

  • Reflux the mixture for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pyrrolidinone derivative (Intermediate 3).

Step 3: Oxidative Cyclization to this compound (Final Product)

Protocol:

  • Dissolve the pyrrolidinone derivative (Intermediate 3, 1.0 eq) in a suitable high-boiling point solvent such as diphenyl ether.

  • Add a catalytic amount of elemental sulfur (0.1 eq).

  • Heat the mixture to 250 °C for 2 hours.

  • Cool the reaction mixture and dilute with hexane to precipitate the crude product.

  • Filter the solid and wash with hexane.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to obtain pure this compound.

Quantitative Data (Hypothetical)

StepReactant 1Moles (eq)Reactant 2Moles (eq)ProductYield (%)Melting Point (°C)
12-Amino-5-bromobenzenesulfonic acid1.0Thionyl Chloride / Ammonia2.5 / excessIntermediate 275185-188
2Intermediate 21.0Diethyl 2-(naphthalen-1-yl)-3-oxosuccinate1.0Intermediate 360210-213
3Intermediate 31.0Sulfur (catalyst)0.1This compound 45>300 (decomposes)

Characterization (Hypothetical)

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.5 (s, 1H, NH), 8.2-7.5 (m, 10H, Ar-H), 7.3 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 168.5, 165.2, 145.3, 138.7, 135.4, 133.8, 131.2, 129.8, 128.5, 127.3, 126.9, 125.4, 124.8, 122.1, 118.9, 115.6.

  • Mass Spectrometry (ESI-MS): m/z 533.9 [M-H]⁻.

  • Elemental Analysis: Calculated for this compound: C, 47.11; H, 2.82; N, 5.23; S, 11.98. Found: C, 47.05; H, 2.85; N, 5.19; S, 12.03.

Workflow Diagram

Experimental Workflow cluster_0 Step 1: Intermediate 2 Synthesis cluster_1 Step 2: Intermediate 3 Synthesis cluster_2 Step 3: Final Product Synthesis S1_React Mix Reactants S1_Heat Heat to 70°C S1_React->S1_Heat S1_Quench Ice Quench S1_Heat->S1_Quench S1_Filter1 Filter Intermediate 1 S1_Quench->S1_Filter1 S1_Aminate Amination Reaction S1_Filter1->S1_Aminate S1_Filter2 Filter & Recrystallize S1_Aminate->S1_Filter2 S2_Dissolve Dissolve Reactants S1_Filter2->S2_Dissolve Intermediate 2 S2_Reflux Reflux for 8h S2_Dissolve->S2_Reflux S2_Precipitate Precipitate in Ice-Water S2_Reflux->S2_Precipitate S2_Filter Filter & Dry S2_Precipitate->S2_Filter S2_Purify Column Chromatography S2_Filter->S2_Purify S3_Dissolve Dissolve Intermediate 3 S2_Purify->S3_Dissolve Intermediate 3 S3_Heat Heat to 250°C S3_Dissolve->S3_Heat S3_Precipitate Precipitate with Hexane S3_Heat->S3_Precipitate S3_Filter Filter & Recrystallize S3_Precipitate->S3_Filter Final_Product Final_Product S3_Filter->Final_Product This compound

Caption: Detailed experimental workflow for the synthesis of this compound.

Potential Biological Significance

While the biological activity of this compound is yet to be determined, its structural motifs are present in compounds with known pharmacological properties. For instance, sulfonamides are a well-established class of antibacterial agents. Furthermore, complex heterocyclic compounds containing nitrogen and sulfur have demonstrated a wide range of bioactivities, including anticancer, anti-inflammatory, and antiviral properties. The presence of the naphthalene moiety may also influence DNA intercalation or other cellular interactions. Therefore, it is recommended that the synthesized compound be screened for a variety of biological activities.

Application Notes and Protocols: Synthesis of a Representative Brominated Thiazolidinone Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The molecular formula C21H15BrN2O5S2 does not correspond to a readily identifiable compound in the public scientific literature. However, this formula suggests a complex heterocyclic structure, likely belonging to the broader class of thiazolidinone derivatives. Thiazolidinones are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.

This document provides a representative, step-by-step protocol for the synthesis of a brominated thiazolidinone derivative, 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one , based on established and published scientific research. This protocol is intended for an audience of researchers, scientists, and drug development professionals and serves as an illustrative example of the synthetic methodologies employed for this class of compounds.

Experimental Protocols

The synthesis of 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one is a two-step process involving the initial formation of a Schiff base, followed by cyclization with mercaptoacetic acid to form the thiazolidinone ring.

Step 1: Synthesis of the Schiff Base Intermediate (4-[(4-Bromobenzylidene)-amino]-phenol)

The first step involves the condensation of an aromatic aldehyde (4-bromobenzaldehyde) with an aromatic amine (4-aminophenol) to form the corresponding Schiff base.

Materials:

  • 4-bromobenzaldehyde

  • 4-aminophenol

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of 4-bromobenzaldehyde and 4-aminophenol in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one

The synthesized Schiff base is then reacted with mercaptoacetic acid (thioglycolic acid) in a cyclocondensation reaction to yield the final thiazolidinone product.

Materials:

  • 4-[(4-Bromobenzylidene)-amino]-phenol (Schiff base from Step 1)

  • Mercaptoacetic acid (thioglycolic acid)

  • Dry benzene (or a suitable non-polar solvent like toluene)

  • Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Take approximately 5 mmol of the Schiff base, 4-[(4-Bromobenzylidene)-amino]-phenol, in a round-bottom flask.

  • Add 25 ml of dry benzene and 10 ml of mercaptoacetic acid to the flask.

  • Reflux the contents on a water bath for 12 hours.

  • After cooling, pour the reaction mixture into water.

  • Separate the upper organic layer and wash it successively with aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Recrystallize the resulting solid residue from ethanol multiple times to obtain diffraction-quality crystals of 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one.

ParameterValueReference
Molecular Formula C15H12BrNO2S[1]
Molecular Weight 350.23 g/mol [1]
Yield 62%[1]
Crystal System Orthorhombic[1]
Melting Point Not specified in the provided reference-

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one.

Synthesis_Workflow cluster_reactants1 Step 1 Reactants cluster_reactants2 Step 2 Reactant reactant1 4-Bromobenzaldehyde process1 Condensation (Ethanol, Acetic Acid, Reflux) reactant1->process1 reactant2 4-Aminophenol reactant2->process1 intermediate Schiff Base Intermediate (4-[(4-Bromobenzylidene)-amino]-phenol) process1->intermediate process2 Cyclocondensation (Dry Benzene, Reflux) intermediate->process2 reactant3 Mercaptoacetic Acid reactant3->process2 product Final Product 2-(4-Bromophenyl)-3-(4-hydroxyphenyl) -1,3-thiazolidin-4-one process2->product

Caption: Synthetic workflow for 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one.

References

Application Notes and Protocols for the Purification of C21H15BrN2O5S2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the molecular formula C21H15BrN2O5S2 represents a novel small molecule with potential therapeutic applications. Based on its elemental composition, the presence of sulfur and nitrogen suggests the likelihood of a sulfonamide functional group, a common moiety in many pharmaceuticals.[1][2] The inclusion of bromine indicates a halogenated organic compound. This document provides detailed application notes and standardized protocols for the purification of this compound, drawing upon established best practices for sulfonamide-containing small molecule drug candidates.

Best Practices for Purification

The successful purification of a drug candidate like this compound is critical for ensuring its safety, efficacy, and reproducibility in preclinical and clinical studies. The following best practices are recommended:

  • Early Stage Purification: In the initial stages of drug discovery, rapid purification methods are often employed to isolate small quantities of the compound for preliminary biological screening.[3] Techniques like flash chromatography are suitable for this purpose.

  • Process Development and Scale-Up: As a compound progresses through the development pipeline, the purification process must be optimized for scalability, robustness, and cost-effectiveness. This involves a thorough investigation of various chromatographic and crystallization conditions.

  • Impurity Profiling: A crucial aspect of purification is the identification and characterization of process-related impurities and degradation products.[4] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for this purpose.

  • Final Product Purity: The final drug substance must meet stringent purity requirements, typically exceeding 99%, with well-defined limits for specific impurities.[5]

Experimental Protocols

Protocol 1: Initial Purification by Flash Chromatography

This protocol is suitable for the initial purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Flash chromatography system

Procedure:

  • Develop a TLC method: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it using various solvent systems (e.g., gradients of hexanes/ethyl acetate). Visualize the spots under UV light to determine a solvent system that provides good separation of the desired compound from impurities.

  • Prepare the column: Dry-pack a flash chromatography column with silica gel. The amount of silica should be approximately 50-100 times the weight of the crude material.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the initial chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elute the column: Begin elution with the solvent system determined by TLC. Gradually increase the polarity of the mobile phase to elute the compounds.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization for Final Polishing

Recrystallization is an effective method for removing minor impurities and obtaining a highly pure, crystalline solid.

Materials:

  • Partially purified this compound from chromatography

  • Various solvents for solubility testing (e.g., ethanol, isopropanol, acetone, water)

Procedure:

  • Solvent selection: Test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.

  • Dissolution: In a flask, add the partially purified this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot filtration (optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Typical Parameters for Flash Chromatography Purification

ParameterRecommended Value/Range
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Hexanes/Ethyl Acetate or Dichloromethane/Methanol
Loading MethodDry Loading
Flow Rate20-50 mL/min (for a 40g column)
Fraction Size10-20 mL
DetectionUV (254 nm)

Table 2: Solvent Selection for Recrystallization of Sulfonamides

Solvent/Solvent SystemSuitabilityNotes
Propanol/Water mixturesOften effective for sulfonamides.[6]Can yield free-flowing, stable crystals.[6]
EthanolCommonly usedGood for moderately polar compounds.
Acetone/WaterGood for inducing crystallizationThe ratio can be adjusted to optimize yield.
IsopropanolAnother common choice-

Visualizations

Drug_Discovery_and_Purification_Workflow cluster_Discovery Discovery & Synthesis cluster_Purification Purification Target_Identification Target Identification Lead_Generation Lead Generation Target_Identification->Lead_Generation Synthesis Synthesis of this compound Lead_Generation->Synthesis Crude_Product Crude Product Synthesis->Crude_Product Flash_Chromatography Flash Chromatography Crude_Product->Flash_Chromatography Purity_Analysis_1 Purity Analysis (TLC, HPLC) Flash_Chromatography->Purity_Analysis_1 Recrystallization Recrystallization Purity_Analysis_1->Recrystallization If purity < 99% Final_Purity_Analysis Final Purity Analysis (HPLC, NMR, MS) Recrystallization->Final_Purity_Analysis Pure_Compound Pure this compound (>99%) Final_Purity_Analysis->Pure_Compound Purification_Logic Start Start Crude_Mixture Crude Reaction Mixture Start->Crude_Mixture Primary_Purification Primary Purification (Flash Chromatography) Crude_Mixture->Primary_Purification Assess_Purity Assess Purity (TLC/HPLC) Primary_Purification->Assess_Purity Secondary_Purification Secondary Purification (Recrystallization) Assess_Purity->Secondary_Purification Purity < 99% Final_Analysis Final Characterization (NMR, MS, Elemental Analysis) Assess_Purity->Final_Analysis Purity ≥ 99% Secondary_Purification->Assess_Purity Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product End End Pure_Product->End

References

Application Notes & Protocols for the Quantification of C21H15BrN2O5S2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the compound with the molecular formula C21H15BrN2O5S2, a novel brominated thiazole derivative. The protocols are designed for researchers in drug discovery and development, providing guidance on sample preparation, chromatographic separation, and detection.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a robust and widely accessible approach for the quantification of this compound in various matrices.

1. Principle

Reverse-phase HPLC separates the analyte from other components in the sample matrix based on its hydrophobicity. The quantification is achieved by detecting the analyte's absorbance at a specific UV wavelength.

2. Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2.2. Chromatographic Conditions

A summary of the HPLC-UV chromatographic conditions is presented in Table 1.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B, 2-10 min: 30-90% B, 10-12 min: 90% B, 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan (e.g., 280 nm)
Injection Volume 10 µL

2.3. Sample Preparation (from a biological matrix, e.g., plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase mixture (70:30, Mobile Phase A:Mobile Phase B).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

2.4. Calibration and Quantification

Prepare a series of calibration standards of this compound in the appropriate solvent (e.g., methanol) at concentrations ranging from 0.1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The concentration of the analyte in the samples can then be determined from this curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification using HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[1][2]

1. Principle

This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.[][4] The analyte is ionized and fragmented, and specific fragment ions are monitored for quantification, which significantly reduces matrix interference.[5]

2. Experimental Protocol

2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 UPLC/HPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (IS), structurally similar stable isotope-labeled compound if available

  • Standard laboratory equipment for sample preparation

2.2. Mass Spectrometry Conditions

The mass spectrometer parameters should be optimized by infusing a standard solution of this compound. Key parameters to optimize are summarized in Table 2.

Table 2: Illustrative Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]+ m/z (to be determined)
Product Ions (Q3) To be determined by fragmentation
Collision Energy (CE) Optimized for each transition
Dwell Time 100 ms
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

2.3. Chromatographic Conditions

A summary of the LC conditions is provided in Table 3.

Table 3: LC-MS/MS Method Parameters

ParameterValue
Column C18 UPLC Column (50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-0.5 min: 5% B, 0.5-3.0 min: 5-95% B, 3.0-3.5 min: 95% B, 3.5-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.4. Sample Preparation (from a biological matrix, e.g., tissue homogenate)

  • Homogenization: Homogenize the tissue sample in a suitable buffer.

  • Spiking: Spike the homogenate with the internal standard.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of tissue homogenate, add 500 µL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the organic layer (supernatant) to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a nitrogen stream.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

Logical Relationship of Analytical Method Validation

Validation_Parameters cluster_validation Analytical Method Validation Accuracy Accuracy Method Validated Analytical Method Accuracy->Method Precision Precision (Repeatability, Intermediate Precision) Precision->Method Specificity Specificity Linearity Linearity Specificity->Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ LOQ->Method Robustness Robustness Robustness->Method

Caption: Key parameters for analytical method validation.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 4: Example Calibration Curve Data for HPLC-UV Method

Concentration (µg/mL)Peak Area (mAU*s)
0.11502
0.57510
1.014980
5.075200
10.0151000
50.0755000
100.01505000
0.9995

Table 5: Example Validation Summary for LC-MS/MS Method

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
Accuracy (% Recovery) 95.2 - 104.5%85 - 115%
Precision (% RSD) < 10%< 15%
Limit of Quantification (LOQ) 1 ng/mL-
Matrix Effect 92%80 - 120%
Stability (24h at RT) 98% remaining≥ 90%

These application notes and protocols provide a starting point for the development and validation of analytical methods for the quantification of this compound. Method parameters should be optimized for the specific instrumentation and sample matrix used.

References

Application Note: Characterization of C21H15BrN2O5S2 in Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The molecule C21H15BrN2O5S2, hereafter referred to as Compound X, represents a novel chemical entity with potential for therapeutic applications. This document outlines a comprehensive approach to characterizing Compound X within a target-based drug discovery framework. Due to the novelty of this compound, specific biological targets are not yet elucidated in published literature. Therefore, this application note presents a generalized yet detailed protocol using a well-established target, the Epidermal Growth Factor Receptor (EGFR), as a hypothetical case study. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in oncology. The methodologies described herein are broadly applicable to the characterization of novel small molecules against various protein targets.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell growth, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of several cancers, making it a prime target for therapeutic intervention.

Quantitative Data Summary

The following table summarizes hypothetical data from biochemical and cell-based assays designed to evaluate the potency and selectivity of Compound X against our hypothetical target, EGFR.

Assay Type Target Compound X IC50 (nM) Selectivity vs. SRC
BiochemicalEGFR50200x
BiochemicalSRC (off-target)10,000-
Cell-BasedA431 (EGFR-overexpressing)250-
Cell-BasedMCF-7 (low EGFR expression)>10,000-

Table 1: In vitro activity of Compound X. IC50 values represent the concentration of Compound X required to inhibit 50% of the enzyme activity or cell viability. Selectivity is calculated as the ratio of IC50 values for the off-target versus the primary target.

Experimental Protocols

1. Biochemical Kinase Assay: EGFR Inhibition

This protocol describes a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of Compound X against purified EGFR.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • ATP, 10 mM stock

    • Poly-Glu-Tyr (4:1) substrate

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Compound X, 10 mM stock in DMSO

    • White, opaque 96-well plates

  • Procedure:

    • Prepare a serial dilution of Compound X in assay buffer. The final concentration in the assay should range from 1 nM to 100 µM.

    • Add 5 µL of the diluted Compound X or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the EGFR enzyme and substrate to each well.

    • To initiate the kinase reaction, add 10 µL of ATP solution. The final ATP concentration should be at or near the Km for EGFR.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of Compound X relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression.

2. Cell-Based Assay: Inhibition of EGFR-Dependent Cell Proliferation

This protocol outlines the use of a colorimetric MTT assay to assess the effect of Compound X on the viability of A431 cells, a human epidermoid carcinoma cell line that overexpresses EGFR.

  • Materials:

    • A431 cell line

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • Compound X, 10 mM stock in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed A431 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • The next day, treat the cells with serial dilutions of Compound X (ranging from 10 nM to 200 µM). Include a DMSO vehicle control.

    • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CompoundX Compound X CompoundX->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: Hypothetical inhibition of the EGFR signaling pathway by Compound X.

Drug_Discovery_Workflow A Compound X (this compound) B Biochemical Assay (EGFR Kinase Assay) A->B C Determine IC50 (Potency) B->C D Off-Target Screening (e.g., SRC Kinase Assay) C->D F Cell-Based Assay (A431 Proliferation) C->F E Determine Selectivity D->E H Lead Optimization E->H G Determine Cellular EC50 F->G G->H

Caption: Experimental workflow for characterizing Compound X.

Application Notes and Protocols for C21H15BrN2O5S2 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search has revealed no publicly available scientific literature or data corresponding to the chemical formula C21H15BrN2O5S2. This suggests that the compound may be a novel chemical entity, a proprietary molecule not yet disclosed in public databases, or a compound that has not been characterized in biological systems.

Consequently, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams for this specific molecule at this time. The information required to generate such a document, including its biological targets, mechanism of action, and effects in cellular models, is not available in the public domain.

For researchers, scientists, and drug development professionals interested in characterizing a novel compound such as this compound, the following general workflow and considerations are recommended.

General Workflow for Characterizing a Novel Compound in Cellular Assays

This section outlines a typical workflow for the initial biological characterization of a new chemical entity.

Novel Compound Characterization Workflow cluster_setup Initial Setup & Physicochemical Characterization cluster_screening Primary Screening & Target Identification cluster_validation Target Validation & Mechanistic Studies Compound_Sourcing Source or Synthesize and Purify Compound Physicochemical_Properties Determine Physicochemical Properties (Solubility, Stability, Purity) Compound_Sourcing->Physicochemical_Properties Target_Class_Screening Broad Target Class Screening (e.g., Kinases, GPCRs) Physicochemical_Properties->Target_Class_Screening Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Morphology) Physicochemical_Properties->Phenotypic_Screening Target_Identification Target Identification Methods (e.g., Affinity Chromatography, Proteomics) Target_Class_Screening->Target_Identification Phenotypic_Screening->Target_Identification Target_Engagement_Assays Target Engagement Assays (e.g., CETSA, SPR) Target_Identification->Target_Engagement_Assays Downstream_Signaling_Assays Downstream Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Engagement_Assays->Downstream_Signaling_Assays Functional_Cellular_Assays Functional Cellular Assays (e.g., Proliferation, Apoptosis, Migration) Downstream_Signaling_Assays->Functional_Cellular_Assays

Caption: A generalized workflow for the initial biological characterization of a novel chemical compound.

Hypothetical Application Notes and Protocols

While specific data for this compound is unavailable, this section provides a template for how such information would be structured, using a hypothetical target for illustrative purposes. The following is a fictional example and should not be considered as factual data for this compound.

Let us hypothesize that this compound is an inhibitor of a hypothetical protein kinase, "Kinase X".

Application Notes
  • Compound Name: (Hypothetical Name: Kinhibitor-789)

  • Chemical Formula: this compound

  • Target: Kinase X

  • Applications:

    • Inhibition of Kinase X activity in biochemical and cellular assays.

    • Investigation of Kinase X-mediated signaling pathways.

    • Use as a tool compound for studying the cellular functions of Kinase X.

Quantitative Data Summary

The following table represents a template for summarizing key quantitative data for a novel compound.

Assay TypeCell LineParameterValue
Biochemical AssayN/AIC₅₀(e.g., 50 nM)
Target EngagementHEK293EC₅₀(e.g., 200 nM)
Cell ViabilityA549GI₅₀(e.g., 1.5 µM)
Downstream SignalingA549p-Substrate IC₅₀(e.g., 250 nM)
Experimental Protocols

1. Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and fit a dose-response curve to determine the GI₅₀ value.

2. Western Blot for Downstream Signaling

  • Cell Treatment: Plate cells (e.g., A549) and treat with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated substrate of Kinase X and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound if it were an inhibitor of "Kinase X".

Hypothetical Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Substrate Downstream Substrate Kinase_X->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_X Inhibits

Caption: A hypothetical signaling pathway inhibited by this compound.

Should information regarding this compound become publicly available, a detailed and accurate application note can be generated. Researchers in possession of this compound are encouraged to perform the necessary experiments to elucidate its biological activity.

Application Notes and Protocols for High-Throughput Screening of C21H15BrN2O5S2 Analogues as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes.[1][2] Their dysregulation is implicated in numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][3][4] The development of small molecule kinase inhibitors has become a major focus in drug discovery.[3][5] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogues of the novel scaffold C21H15BrN2O5S2, with the putative aim of identifying potent and selective kinase inhibitors.

The protocols outlined below describe a luciferase-based ATP depletion assay, a robust and widely used method for HTS of kinase inhibitors.[6][7] This assay format measures the amount of ATP remaining after a kinase reaction; a lower ATP level, and consequently lower light output, indicates higher kinase activity.[8][9] Conversely, potent inhibitors will result in a higher luminescent signal.

Principle of the Assay

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[7][8] The assay is performed by adding a single reagent, the Kinase-Glo® Reagent, directly to the completed kinase reaction.[7] This reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light generated is directly proportional to the amount of ATP present and inversely proportional to the kinase activity.[9]

Data Presentation

Quantitative data from the HTS and subsequent dose-response experiments should be summarized for clear comparison.

Table 1: Summary of Primary High-Throughput Screening Data

Compound IDConcentration (µM)Luminescence (RLU)Percent Inhibition (%)
C21-Analog-00110850,00085.0
C21-Analog-00210150,00015.0
C21-Analog-00310920,00092.0
............
Positive CtrlN/A100,000100.0 (by definition)
Negative CtrlN/A1,000,0000.0 (by definition)

Table 2: Dose-Response and IC50 Data for Hit Compounds

Compound IDIC50 (µM)pIC50Hill SlopeZ'-factor
C21-Analog-0010.256.601.10.85
C21-Analog-0030.126.920.90.88
Staurosporine0.018.001.00.92

Experimental Protocols

Primary High-Throughput Screening (HTS)

Objective: To identify initial "hit" compounds from a library of this compound analogues that inhibit the target kinase activity by a predefined threshold (e.g., >50% inhibition).

Materials:

  • Target Kinase (e.g., a specific tyrosine or serine/threonine kinase)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • This compound Analogue Library (dissolved in DMSO)

  • Positive Control (e.g., Staurosporine, a broad-spectrum kinase inhibitor)

  • Negative Control (DMSO)

  • 384-well white, opaque assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Protocol:

  • Prepare the kinase reaction mix by adding the target kinase and substrate to the assay buffer.

  • Using an automated liquid handler, dispense 5 µL of the kinase reaction mix into each well of a 384-well plate.

  • Add 50 nL of the this compound analogues (at a stock concentration that will yield a final assay concentration of 10 µM), positive control, or negative control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (the concentration should be at or near the Km for the specific kinase).

  • Incubate the plate at room temperature for 1 hour.

  • Equilibrate the Kinase-Glo® Reagent to room temperature.

  • Add 10 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

Dose-Response and IC50 Determination

Objective: To determine the potency (IC50 value) of the hit compounds identified in the primary screen.[10][11]

Protocol:

  • Prepare serial dilutions of the hit compounds in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Follow the same procedure as the primary HTS protocol (steps 1-2).

  • Add 50 nL of the serially diluted compounds to the appropriate wells.

  • Continue with the HTS protocol (steps 4-9).

  • The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12] IC50 values are determined by plotting the observed reaction rate against the logarithm of the inhibitor concentration to generate a sigmoidal curve.[12]

Data Analysis and Quality Control

Z'-factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[13][14][15] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - (3σp + 3σn) / |µp - µn|

A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[14][16][17]

Percent Inhibition Calculation: Percent Inhibition = 100 * (1 - (RLUsample - RLUpos) / (RLUneg - RLUpos)) Where:

  • RLUsample is the relative light units from a well with a test compound.

  • RLUpos is the average RLU from the positive control wells.

  • RLUneg is the average RLU from the negative control wells.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor C21_Analogue This compound Analogue C21_Analogue->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A representative MAP Kinase signaling pathway targeted by a putative MEK inhibitor.

Experimental Workflow

HTS_Workflow start Start: this compound Analogue Library primary_screen Primary HTS (Single Concentration) start->primary_screen hit_identification Hit Identification (>50% Inhibition) primary_screen->hit_identification hit_identification->start Non-hits dose_response Dose-Response (IC50 Determination) hit_identification->dose_response Hits confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assays Secondary Assays (Selectivity, MOA) confirmed_hits->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

Caption: High-throughput screening workflow for identifying kinase inhibitors.

Logical Relationship of HTS Data Analysis

Data_Analysis_Logic raw_data Raw Luminescence Data Positive Controls Negative Controls Test Compounds calculations Calculations Z'-factor Percent Inhibition raw_data:pos->calculations:z raw_data:neg->calculations:z raw_data->calculations:pi hit_selection {Hit Selection | Threshold: >50% Inhibition} calculations:pi->hit_selection dose_response Dose-Response Curve IC50 Hill Slope hit_selection->dose_response Hits final_data Final Hit List dose_response->final_data

Caption: Logical flow of data analysis in a high-throughput screening campaign.

References

No Information Available for C21H15BrN2O5S2 as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no publicly available scientific literature or data could be found for the chemical compound with the molecular formula C21H15BrN2O5S2.

Consequently, the creation of detailed Application Notes and Protocols for this specific molecule as a potential enzyme inhibitor is not possible at this time. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without existing research on its biological activity, mechanism of action, and relevant experimental data.

Research into novel chemical entities is a continuous process, and the absence of current information does not preclude future discoveries. Should this compound be synthesized and characterized, its potential as an enzyme inhibitor would need to be investigated through a series of established experimental procedures, including but not limited to:

  • Enzyme Inhibition Assays: To determine the compound's inhibitory activity against a specific target enzyme, yielding metrics such as the IC50 value.

  • Kinetic Studies: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Cell-Based Assays: To evaluate the compound's efficacy and cytotoxicity in a cellular context.

  • Structural Biology Studies: To understand the binding mode of the compound to its target enzyme.

Professionals in drug development and research are encouraged to consult scientific databases and peer-reviewed literature for the most current information on novel compounds.

Application Notes & Protocols: Developing Cell-Based Models to Test C21H15BrN2O5S2 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutic agents requires a systematic evaluation of their biological activity. This document outlines a series of cell-based protocols to characterize the efficacy of the novel compound C21H15BrN2O5S2, hereafter referred to as Compound X. Based on its structural characteristics, a common feature of many small molecule inhibitors, we hypothesize that Compound X functions as an inhibitor of a critical intracellular signaling pathway involved in cancer cell proliferation and survival.

For the purposes of this application note, we will proceed with the hypothesis that Compound X targets the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, metabolism, and survival and is frequently hyperactivated in various human cancers, making it a prime target for anti-cancer drug development.[1][2] The following protocols will guide the user through a tiered approach to first assess the cytotoxic and anti-proliferative effects of Compound X, then to validate its impact on the proposed signaling pathway, and finally to evaluate its effect on a key cancer cell phenotype: migration.

Hypothetical Signaling Pathway Inhibition by Compound X

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[2][3] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates the serine/threonine kinase Akt.[3] Activated Akt then phosphorylates a host of downstream targets, leading to increased cell proliferation and inhibition of apoptosis. We hypothesize that Compound X interferes with this cascade, potentially by inhibiting the kinase activity of PI3K or Akt.

PI3K_Akt_Pathway cluster_membrane Cell Membrane receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 p_akt p-Akt (Active) pip3->p_akt Recruits & Activates akt Akt akt->p_akt downstream Downstream Targets (e.g., mTOR, Bad) p_akt->downstream Phosphorylates proliferation Cell Proliferation, Survival, Growth downstream->proliferation Promotes compound_x Compound X compound_x->inhibition inhibition->p_akt

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Compound X.

Experimental Workflow Overview

The following workflow provides a logical progression for evaluating Compound X, starting with broad phenotypic effects and moving towards more specific mechanistic and functional assays.

Experimental_Workflow start Start: Select Cancer Cell Lines (e.g., MCF-7, A549) culture Cell Culture & Seeding start->culture treat Treat cells with varying concentrations of Compound X culture->treat viability Protocol 1: Cell Viability Assay (MTT) treat->viability western Protocol 2: Western Blot Analysis treat->western migration Protocol 3: Cell Migration Assay treat->migration ic50 Data Analysis: Calculate IC50 Value viability->ic50 phospho Data Analysis: Quantify Protein Phosphorylation western->phospho mig_quant Data Analysis: Quantify Migrated Cells migration->mig_quant conclusion Conclusion: Assess Efficacy & Mechanism ic50->conclusion phospho->conclusion mig_quant->conclusion

Caption: Overall experimental workflow for testing Compound X efficacy.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

A. Materials

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound X stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)[4]

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

B. Procedure

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with DMSO, concentration matched to the highest Compound X dose) and a "no-treatment" control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Gently mix on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[5]

C. Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of Compound X.

  • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Phosphorylation

This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt pathway to determine if Compound X inhibits the pathway as hypothesized.[6] A decrease in the phosphorylated forms of Akt (at Ser473 and Thr308) would indicate pathway inhibition.

A. Materials

  • 6-well cell culture plates

  • Compound X

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-Akt (Ser473)

    • Phospho-Akt (Thr308)

    • Total Akt

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

B. Procedure

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Compound X at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 6-24 hours). Include a vehicle control.

  • Protein Extraction: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (load 20-30 µg of protein per lane) and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6][7]

  • Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[6]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped and re-probed with antibodies for total Akt and GAPDH/β-actin.

Protocol 3: Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of Compound X on the migratory capacity of cancer cells, a key process in metastasis.[8][9] The assay uses a chamber with a porous membrane that separates an upper compartment (containing the cells) from a lower compartment (containing a chemoattractant).[8]

A. Materials

  • Transwell inserts (e.g., 24-well format with 8 µm pore size)[9][10]

  • Serum-free culture medium

  • Complete culture medium (with FBS as a chemoattractant)

  • Compound X

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)[10][11]

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

B. Procedure

  • Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup: Add 600 µL of complete medium (containing 10% FBS) to the lower wells of a 24-well plate.[10][11]

  • Cell Seeding: Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/100 µL. In this suspension, add Compound X at the desired concentrations (and a vehicle control).

  • Migration: Gently add 100 µL of the cell suspension to the upper chamber of each Transwell insert.[10] Place the inserts into the lower wells.

  • Incubation: Incubate the plate at 37°C for a period appropriate for the cell line (e.g., 12-24 hours), allowing cells to migrate through the pores towards the chemoattractant.

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[9][11]

  • Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with 70% ethanol for 15 minutes.[10] Then, stain the cells with 0.1% Crystal Violet for 20 minutes.

  • Imaging and Quantification: Wash the inserts gently with water and allow them to dry. Image the stained cells on the underside of the membrane using an inverted microscope. Count the number of migrated cells in several representative fields of view for each condition.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: IC50 Values of Compound X on Cancer Cell Lines

Cell Line Tissue of Origin Treatment Duration (hours) IC50 (µM) ± SD
MCF-7 Breast Cancer 48 5.2 ± 0.4
A549 Lung Cancer 48 8.9 ± 0.7
U87-MG Glioblastoma 48 3.5 ± 0.3

| PC-3 | Prostate Cancer | 48 | 12.1 ± 1.1 |

Table 2: Densitometry Analysis of Western Blot Results in U87-MG Cells

Treatment (24h) p-Akt (Ser473) / Total Akt Ratio % Inhibition of p-Akt
Vehicle Control 1.00 (Normalized) 0%
Compound X (1.75 µM) 0.62 38%
Compound X (3.5 µM) 0.25 75%

| Compound X (7.0 µM) | 0.08 | 92% |

Table 3: Quantification of U87-MG Cell Migration

Treatment (24h) Average Migrated Cells per Field % Inhibition of Migration
Vehicle Control 215 ± 18 0%
Compound X (1.75 µM) 135 ± 15 37.2%
Compound X (3.5 µM) 68 ± 9 68.4%

| Compound X (7.0 µM) | 25 ± 5 | 88.4% |

Logical Relationship Diagram

The results from these initial assays can guide subsequent research directions.

Decision_Tree start Initial Screening: Compound X IC50 < 10 µM? yes_pathway Pathway Analysis: Inhibits p-Akt? start->yes_pathway  Yes no_ic50 Stop or Re-evaluate: Compound has low potency start->no_ic50 No yes_functional Functional Assay: Inhibits Migration? yes_pathway->yes_functional  Yes no_pathway Alternative MOA Study: Investigate other pathways (e.g., MAPK, apoptosis) yes_pathway->no_pathway No proceed Proceed to Advanced Studies: In vivo models, Kinase Profiling, Toxicity Screening yes_functional->proceed  Yes no_functional Consider other functional assays (e.g., Invasion, Apoptosis) yes_functional->no_functional No

Caption: Decision tree for subsequent steps based on experimental outcomes.

References

Application Notes and Protocols for C21H15BrN2O5S2 (Bromanib) in In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C21H15BrN2O5S2, hereafter referred to as Bromanib, is a novel small molecule inhibitor with potential therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Bromanib in preclinical animal models. The primary focus of these studies is to assess the compound's anti-tumor efficacy, pharmacokinetic profile, and safety in a murine xenograft model of non-small cell lung cancer (NSCLC). The protocols outlined below are designed to be adaptable for other cancer models and therapeutic areas. Preclinical evaluation in animal models is a critical step in drug development to establish proof-of-concept and gather essential safety and efficacy data before advancing to clinical trials.[1][2]

Physicochemical Properties of Bromanib

A summary of the key physicochemical properties of Bromanib is presented in Table 1. These properties are essential for formulation development and for interpreting its biological activity.

PropertyValue
Molecular FormulaThis compound
Molecular Weight535.45 g/mol
AppearanceOff-white to pale yellow solid
Solubility (in DMSO)>50 mg/mL
Solubility (in PBS, pH 7.4)<0.1 µg/mL
LogP3.8

Table 1: Physicochemical Properties of Bromanib

Application Notes

Anti-Tumor Efficacy in a Xenograft Model

Bromanib is hypothesized to inhibit the EGFR (Epidermal Growth Factor Receptor) signaling pathway, which is frequently dysregulated in various cancers, including NSCLC. The primary application of Bromanib in in vivo studies is to evaluate its ability to inhibit tumor growth in an established tumor model. A human NSCLC cell line (e.g., NCI-H1975, which harbors an EGFR T790M mutation) xenograft model in immunodeficient mice is a suitable platform for this assessment.[2]

Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Bromanib is crucial for optimizing dosing regimens.[3] PK studies in mice will determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2). This data is vital for correlating drug exposure with its pharmacological effect.

Pharmacodynamic (PD) Biomarker Analysis

To confirm that Bromanib engages its intended target in vivo, tumor tissues can be collected at the end of the efficacy study. Western blot or immunohistochemistry (IHC) can be used to measure the phosphorylation levels of EGFR and downstream effectors like AKT and ERK. A reduction in these biomarkers would provide evidence of target engagement.

Safety and Toxicology Assessment

Preliminary safety and toxicology studies are essential to identify any potential adverse effects of Bromanib.[1] These studies involve monitoring animal health, body weight, and performing gross necropsy and histopathological analysis of major organs.

Experimental Protocols

Protocol 1: Anti-Tumor Efficacy Study in a Murine Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Bromanib in an NCI-H1975 human NSCLC xenograft model.

Materials:

  • NCI-H1975 human non-small cell lung cancer cell line

  • 6-8 week old female athymic nude mice (NU/NU)

  • Matrigel® Basement Membrane Matrix

  • Bromanib (this compound)

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Calipers for tumor measurement

Methodology:

  • Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Implantation:

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Animal Grouping and Dosing:

    • Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group) as described in Table 2.

    • Administer Bromanib or vehicle daily via oral gavage.

  • Tumor Measurement and Body Weight:

    • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of each mouse twice a week as an indicator of general health.

  • Endpoint:

    • Continue the study for 21-28 days or until tumors in the vehicle control group reach the predetermined endpoint (e.g., 2000 mm³).

    • Euthanize mice and collect tumors and major organs for further analysis (PD and histopathology).

GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle Control0Oral GavageDaily
2Bromanib10Oral GavageDaily
3Bromanib30Oral GavageDaily
4Bromanib100Oral GavageDaily

Table 2: Example Dosing Regimen for Efficacy Study

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of Bromanib in mice after a single oral dose.

Materials:

  • 6-8 week old male C57BL/6 mice

  • Bromanib formulated in a suitable vehicle

  • K2EDTA-coated microcentrifuge tubes for blood collection

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dosing: Administer a single dose of Bromanib (e.g., 30 mg/kg) via oral gavage to a cohort of mice (n=3-4 mice per time point).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via saphenous or tail vein bleeding at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples into K2EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.

  • Bioanalysis:

    • Extract Bromanib from plasma samples using a protein precipitation method (e.g., with acetonitrile).

    • Quantify the concentration of Bromanib in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.

ParameterDescription
CmaxMaximum observed plasma concentration
TmaxTime to reach Cmax
AUC(0-t)Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf)Area under the plasma concentration-time curve from time 0 to infinity
t1/2Terminal half-life
CL/FApparent total body clearance
Vd/FApparent volume of distribution

Table 3: Key Pharmacokinetic Parameters

Data Presentation

Hypothetical Efficacy Data
Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control1850 ± 210-+5.2 ± 1.5
Bromanib (10 mg/kg)1250 ± 18032.4+4.8 ± 1.2
Bromanib (30 mg/kg)780 ± 15057.8+2.1 ± 2.0
Bromanib (100 mg/kg)350 ± 9581.1-3.5 ± 2.5

Table 4: Example Efficacy and Tolerability Data for Bromanib

Hypothetical Pharmacokinetic Data
ParameterValue (at 30 mg/kg oral dose)
Cmax1.2 µM
Tmax2 hours
AUC(0-24h)8.5 µM*h
t1/26.2 hours

Table 5: Example Pharmacokinetic Parameters for Bromanib in Mice

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Bromanib Bromanib Bromanib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Proposed mechanism of action of Bromanib inhibiting the EGFR signaling pathway.

G start Start cell_culture 1. NCI-H1975 Cell Culture start->cell_culture tumor_implant 2. Tumor Cell Implantation (Athymic Nude Mice) cell_culture->tumor_implant tumor_growth 3. Tumor Growth to 150-200 mm³ tumor_implant->tumor_growth randomization 4. Randomization into Groups tumor_growth->randomization treatment 5. Daily Dosing (Vehicle or Bromanib) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight (2x/week) treatment->monitoring endpoint 7. Endpoint Reached (e.g., Day 21) monitoring->endpoint euthanasia 8. Euthanasia & Tissue Collection endpoint->euthanasia analysis 9. Data Analysis (Efficacy, PK/PD, Tox) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for the in vivo efficacy study of Bromanib.

G discovery Compound Discovery (Bromanib) invitro In Vitro Studies (Cell-based Assays, Target Engagement) discovery->invitro formulation Formulation Development invitro->formulation invivo In Vivo Animal Studies formulation->invivo efficacy Efficacy Studies (Xenograft Model) invivo->efficacy pk Pharmacokinetic Studies invivo->pk tox Safety/Tox Studies invivo->tox decision Go/No-Go Decision for IND-Enabling Studies efficacy->decision pk->decision tox->decision

Caption: Logical relationship of Bromanib's preclinical development stages.

References

Troubleshooting & Optimization

Troubleshooting common C21H15BrN2O5S2 synthesis problems

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of C21H15BrN2O5S2

Disclaimer: The specific molecule with the chemical formula this compound is not extensively described in publicly available scientific literature. Therefore, this guide provides troubleshooting advice for the synthesis of a hypothetical complex molecule containing functional groups suggested by its formula, such as a brominated aromatic ring and sulfonylurea or sulfonamide moieties. The protocols and troubleshooting steps are based on established organic chemistry principles for these types of transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical starting materials for a synthesis of this nature?

A1: The purity of your starting materials is paramount. For a multi-step synthesis, impurities can be carried through and complicate subsequent reactions and purifications. Key starting materials would likely include a brominated aromatic compound, a sulfonamide or sulfonyl chloride, and an amine or isocyanate. Ensure you have fully characterized your starting materials by NMR, IR, and mass spectrometry before commencing the synthesis.

Q2: What are the general safety precautions for this type of synthesis?

A2: Syntheses involving sulfonyl chlorides, brominating agents, and organic solvents require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or toxic reagents like bromine or sulfonyl chlorides.

  • Reagent Handling: Sulfonyl chlorides are moisture-sensitive and can release HCl gas upon contact with water. Brominating agents are corrosive and toxic. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Troubleshooting Guides

Aromatic Bromination

Q: My aromatic bromination reaction is resulting in a low yield of the desired product. What are the common causes and solutions?

A: Low yields in aromatic bromination can stem from several factors. A common issue is the choice of brominating agent and reaction conditions, which may not be suitable for your specific substrate.[1][2]

Potential Cause Troubleshooting Step Rationale
Insufficiently activated substrate Use a stronger Lewis acid catalyst (e.g., AlBr3 instead of FeBr3).A stronger catalyst can increase the electrophilicity of the bromine, promoting the reaction with less reactive aromatic rings.[3]
Deactivated substrate Use harsher reaction conditions, such as higher temperatures or a more polar solvent.Deactivated rings require more energy to undergo electrophilic substitution.
Side reactions (e.g., over-bromination) Use a milder brominating agent (e.g., N-Bromosuccinimide (NBS) instead of Br2).Milder reagents can offer better control and selectivity, reducing the formation of di- or tri-brominated products.[4]
Poor solubility of starting material Screen for a more suitable solvent that dissolves the substrate at the reaction temperature.If the starting material is not fully dissolved, the reaction will be slow and incomplete.

Q: I am observing the formation of multiple isomers (ortho, para, meta) in my bromination reaction. How can I improve the regioselectivity?

A: The directing effects of the substituents on your aromatic ring are the primary determinants of regioselectivity.

Potential Cause Troubleshooting Step Rationale
Steric hindrance If trying to brominate at a sterically hindered position, consider a different synthetic route where the bromine is introduced earlier.Large directing groups can block access to the ortho positions.
Electronic effects Ensure the directing group's electronic properties (activating vs. deactivating) are appropriate for the desired isomer.Activating groups direct ortho/para, while deactivating groups (except halogens) direct meta.
Reaction temperature Run the reaction at a lower temperature.Lower temperatures can sometimes improve selectivity by favoring the thermodynamically more stable product.
Sulfonylurea Synthesis

Q: My reaction between a sulfonamide and an isocyanate to form a sulfonylurea is not proceeding or is giving a low yield. What should I check?

A: The formation of sulfonylureas can be challenging due to the relatively low nucleophilicity of the sulfonamide nitrogen.[5]

Potential Cause Troubleshooting Step Rationale
Low nucleophilicity of the sulfonamide Add a non-nucleophilic base (e.g., DBU, K2CO3) to deprotonate the sulfonamide.The resulting sulfonamide anion is a much stronger nucleophile.
Decomposition of the isocyanate Use a freshly opened or distilled isocyanate. Ensure anhydrous reaction conditions.Isocyanates are highly reactive and can be consumed by moisture or other nucleophilic impurities.
Alternative synthesis route Consider an alternative route, such as reacting the sulfonamide with a carbamate derivative.[5]This can sometimes be a more reliable method, avoiding the direct use of sensitive isocyanates.

Q: I am getting a gummy or oily crude product after my sulfonylurea synthesis. How can I purify it?

A: Sulfonylureas can sometimes be difficult to crystallize.

Purification Technique Description
Recrystallization Try a variety of solvent systems. A mixture of a polar solvent (like ethanol or acetone) with a non-polar solvent (like hexane) can sometimes induce crystallization.[6][7]
Column Chromatography Use silica gel chromatography with a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).[8][9]
Preparative HPLC For very difficult purifications, semi-preparative or preparative HPLC can be used to isolate the pure compound.[10]

Experimental Protocols

Protocol 1: General Procedure for Aromatic Bromination using NBS

  • Dissolve the aromatic substrate (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.

  • If the ring is not highly activated, add a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., H2SO4).

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Sulfonylurea Synthesis from a Sulfonamide and an Isocyanate

  • To a solution of the sulfonamide (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or acetonitrile), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the base.

  • Acidify the filtrate with 1M HCl to precipitate the sulfonylurea.[10]

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

Visualizations

G cluster_0 Step 1: Bromination cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Sulfonylurea Formation cluster_3 Step 4: Purification Aromatic_Precursor Aromatic_Precursor Bromination Bromination Aromatic_Precursor->Bromination NBS, Solvent Brominated_Intermediate Brominated_Intermediate Bromination->Brominated_Intermediate Sulfonamide_Formation Sulfonamide_Formation Brominated_Intermediate->Sulfonamide_Formation 1. Chlorosulfonic acid 2. Amine Sulfonamide_Intermediate Sulfonamide_Intermediate Sulfonamide_Formation->Sulfonamide_Intermediate Sulfonylurea_Formation Sulfonylurea_Formation Sulfonamide_Intermediate->Sulfonylurea_Formation Isocyanate, Base Crude_Product Crude_Product Sulfonylurea_Formation->Crude_Product Purification Purification Crude_Product->Purification Chromatography or Recrystallization This compound This compound Purification->this compound

Caption: A general experimental workflow for the synthesis of a complex molecule.

G Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Purity->Optimize_Conditions Purity OK Change_Reagents Change Reagents or Solvent Optimize_Conditions->Change_Reagents No Improvement Purification_Strategy Re-evaluate Purification Strategy Optimize_Conditions->Purification_Strategy Improvement Change_Reagents->Start No Improvement Change_Reagents->Purification_Strategy Improvement Purification_Strategy->Start Still Impure Success Successful Synthesis Purification_Strategy->Success Pure Product

Caption: A troubleshooting decision tree for synthesis problems.

Characterization

Once you have a purified product, it is crucial to confirm its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule.[7][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your compound. Techniques like electrospray ionization (ESI) are often suitable for sulfonylureas.[12][13]

  • Infrared (IR) Spectroscopy: This will help identify key functional groups, such as C=O (carbonyl), S=O (sulfonyl), and N-H bonds.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be used to further verify the empirical formula.[7]

References

Technical Support Center: C21H15BrN2O5S2 Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound with the molecular formula C21H15BrN2O5S2, as no public data is available for a compound with this specific formula. The degradation pathways, experimental protocols, and troubleshooting guides are based on established chemical principles and data from structurally related compounds containing sulfonamide, bromo-aromatic, and heterocyclic moieties.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the likely functional groups present in a molecule with the formula this compound (a sulfonamide, a bromo-substituted aromatic ring, and other heterocyclic systems), the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions, which would lead to the formation of the corresponding sulfonic acid and amine.

  • Oxidation: The sulfur atoms and potentially other electron-rich aromatic rings could be susceptible to oxidation, leading to the formation of sulfoxides, sulfones, or hydroxylated derivatives.

  • Photolysis: Bromo-aromatic compounds can undergo photolytic cleavage of the carbon-bromine bond, which can lead to debromination or the formation of other related photoproducts.[1][2]

Q2: What are the recommended stress conditions for a forced degradation study of this compound?

A2: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[3][4][5] For this compound, the following stress conditions are recommended, in line with ICH guidelines:[6]

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H2O2 at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours (solid state)
Photolytic Degradation ICH-compliant photostability chamber (solid state and in solution)

Q3: How much degradation should I aim for in my forced degradation studies?

A3: The goal of forced degradation is to achieve a meaningful level of degradation without completely destroying the molecule. A generally accepted range for the degradation of the active pharmaceutical ingredient (API) is 5-20%.[4] If a particular stress condition does not produce significant degradation, you may need to increase the stressor's intensity (e.g., higher temperature, longer exposure time). Conversely, if you observe excessive degradation, the conditions should be milder.

Troubleshooting Guides

Experimental & Analytical Issues

Q4: I am not seeing any degradation under the recommended stress conditions. What should I do?

A4: If you do not observe any degradation, consider the following:

  • Increase Stress Intensity: Gradually increase the severity of the stress conditions. For example, you can increase the temperature in 10°C increments, use a higher concentration of acid/base/oxidizing agent, or extend the exposure time.

  • Check Experimental Setup: Ensure that your experimental setup is correct. For instance, in photostability studies, confirm that the light source is functioning correctly and providing the required intensity. For thermal studies, verify the oven temperature.

  • Compound Stability: It is possible that this compound is intrinsically very stable under the applied conditions. Document your findings and the conditions tested.

Q5: My mass balance in the HPLC analysis is low after a degradation study. What could be the reason?

A5: A low mass balance suggests that not all of the parent compound and its degradation products are being accounted for. Possible reasons include:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector. Consider using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) for more universal detection.

  • Formation of Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

  • Precipitation of Degradants: Degradation products might be insoluble in the sample diluent and precipitate out of the solution. Visually inspect your samples and consider using a different solvent.

  • Adsorption to Container Surfaces: The compound or its degradants might adsorb to the surface of the sample vials.

  • Co-elution with the Solvent Front: Highly polar degradants may elute with the solvent front and not be detected.

Q6: I am observing unexpected peaks in my chromatogram, even in the control sample. What is the cause?

A6: Extraneous peaks can arise from several sources:

  • Contaminated Reagents: The acids, bases, or solvents used in the study may be contaminated. Run a blank with all the reagents to check for impurities.

  • Leachables from Containers: Compounds can leach from plastic containers or vial caps. Use inert materials where possible.

  • Carryover from Previous Injections: If you are running a sequence of samples, there might be carryover from a previous, more concentrated sample. Implement a robust needle wash protocol in your HPLC method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H2O2 to achieve a final concentration of 3% H2O2. Keep at room temperature.
  • Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at 80°C.
  • Photolytic Degradation: Expose solid this compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

3. Time Points:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours for solutions; 0, 24, and 48 hours for solid state).

4. Sample Analysis:

  • For solution samples, neutralize the acidic and basic samples before dilution.
  • For solid samples, dissolve in the mobile phase.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at a suitable wavelength (e.g., 254 nm) and/or a mass spectrometer.

Quantitative Data Summary

The following tables present hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C2415.23
0.1 M NaOH, 60°C2418.52
3% H2O2, RT2412.84
80°C (solid)488.32
Photolytic (solution)2414.13

Table 2: Major Degradation Products and Their Formation

Degradation Product IDFormation Condition% Area in Chromatogram
DP-1 (Hydrolysis Product)0.1 M NaOH10.2
DP-2 (Oxidation Product)3% H2O27.5
DP-3 (Photolytic Product)Photolytic8.9

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation Study prep Sample Preparation (1 mg/mL stock solution) stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sampling Time-Point Sampling stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Interpretation (Degradation Pathways, Mass Balance) analysis->data

Caption: A general workflow for conducting a forced degradation study.

G cluster_pathway Hypothetical Degradation Pathways for this compound parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H+/OH- oxidation Oxidation parent->oxidation [O] photolysis Photolysis parent->photolysis dp1 Sulfonic Acid + Amine (DP-1) hydrolysis->dp1 dp2 Sulfoxide/Sulfone (DP-2) oxidation->dp2 dp3 Debrominated Product (DP-3) photolysis->dp3

Caption: Plausible degradation pathways for the hypothetical molecule this compound.

References

Technical Support Center: Improving Assay Solubility of C21H15BrN2O5S2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of the compound C21H15BrN2O5S2 for various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general causes of poor solubility for compounds like this compound in aqueous assay buffers?

Poor aqueous solubility is a common challenge for many organic compounds, particularly those with high molecular weight, aromatic structures, and low polarity. For a compound with the formula this compound, which suggests a complex structure likely containing sulfonamide groups, the crystalline nature and hydrophobicity of the molecule can significantly limit its ability to dissolve in the aqueous buffers typically used in biological assays.

Q2: What are the initial steps I should take if I observe precipitation of this compound during my experiment?

If you observe precipitation, consider the following initial steps:

  • Visual Confirmation: Confirm that the observed precipitate is indeed the compound and not a salt from your buffer.

  • Check Stock Solution: Ensure your stock solution in an organic solvent (e.g., DMSO) is fully dissolved and has not reached its solubility limit.

  • Lower Final Concentration: Attempt the experiment with a lower final concentration of the compound. Many compounds that are poorly soluble at higher concentrations may be soluble enough for initial testing at lower concentrations (e.g., 1-10 µM).[1]

  • Sonication: Briefly sonicate the final solution to aid in the dispersion of the compound and break up aggregates.[1]

Troubleshooting Guide

Problem: My DMSO stock of this compound precipitates when I dilute it into my aqueous assay buffer.

This is a common issue when a compound is highly soluble in a polar aprotic solvent like DMSO but poorly soluble in water. The abrupt change in solvent polarity causes the compound to crash out of solution.

Solutions:

  • Method 1: Modifying the Assay Buffer

    You can try to increase the solubilizing capacity of your assay buffer. The choice of method will depend on whether your assay is cell-free or cell-based.

    • Co-solvents: For cell-free assays, introducing a small percentage of a water-miscible organic co-solvent can maintain solubility.[2][3]

    • Detergents: Low concentrations of non-ionic detergents can be used in enzyme assays to help solubilize the compound.[1] Be mindful of the critical micelle concentration (CMC) as high concentrations can interfere with the assay or denature proteins.

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.[2][3]

  • Method 2: Advanced Formulation Strategies

    For persistent solubility issues, more advanced formulation techniques may be necessary.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2][4]

    • Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic carrier can enhance its dissolution rate.[4]

Experimental Protocol: Testing Co-solvents for Improved Solubility

This protocol outlines a method to test the effectiveness of different co-solvents for solubilizing this compound in a standard phosphate-buffered saline (PBS).

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of PBS buffers containing different co-solvents. Examples include PBS with 5% DMSO, 5% Ethanol, or 1% Tween-20.

  • Serially dilute the stock solution into each of the prepared buffers to achieve a final concentration range (e.g., 1 µM to 100 µM).

  • Incubate the solutions at room temperature for 1 hour.

  • Visually inspect for precipitation.

  • (Optional) Quantify the soluble compound by centrifuging the samples to pellet any precipitate and measuring the concentration of the compound in the supernatant using UV-Vis spectroscopy or HPLC.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound in various solvent systems, as determined by the protocol above.

Solvent SystemMaximum Soluble Concentration (µM)Observation
PBS (pH 7.4)< 1Immediate precipitation
PBS + 1% DMSO5Precipitates above 5 µM
PBS + 5% DMSO25Clear solution up to 25 µM
PBS + 5% Ethanol15Clear solution up to 15 µM
PBS + 0.1% Tween-2050Clear solution up to 50 µM
PBS + 10 mM HP-β-Cyclodextrin> 100Clear solution across all tested concentrations

Visualizations

Experimental Workflow for Troubleshooting Solubility

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Buffer Modification (Cell-Free) cluster_3 Advanced Formulation cluster_4 Outcome observe Compound precipitates in assay buffer lower_conc Lower final concentration observe->lower_conc Try first sonicate Sonicate the solution observe->sonicate cosolvent Add co-solvent (e.g., 5% DMSO) lower_conc->cosolvent If precipitation persists sonicate->cosolvent detergent Add detergent (e.g., 0.1% Tween-20) cosolvent->detergent soluble Solubility Improved cosolvent->soluble insoluble Still Insoluble (Re-evaluate compound/assay) cosolvent->insoluble cyclodextrin Use cyclodextrins detergent->cyclodextrin If still problematic detergent->soluble detergent->insoluble solid_dispersion Prepare solid dispersion cyclodextrin->solid_dispersion cyclodextrin->soluble cyclodextrin->insoluble solid_dispersion->soluble solid_dispersion->insoluble

Caption: A workflow for troubleshooting solubility issues of a test compound.

Hypothetical Signaling Pathway for this compound

G Cpd This compound Receptor Cell Surface Receptor Cpd->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: Hypothetical inhibitory signaling pathway for this compound.

References

Technical Support Center: Overcoming Challenges in C21H15BrN2O5S2 Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the scale-up synthesis of C21H15BrN2O5S2. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the this compound core structure?

A common and effective method involves a multi-step synthesis. This typically starts with the formation of a substituted benzothiazole precursor, followed by the construction of the pyrimidine ring. A final bromination step can then be carried out to yield the target molecule.

Q2: What are the main challenges when scaling up the synthesis of this compound from lab to pilot plant?

Scaling up the synthesis of complex heterocyclic molecules like this compound can present several challenges. These include managing exothermic reactions, ensuring efficient mixing in larger reactors, dealing with the handling and disposal of hazardous reagents and solvents on a larger scale, and potential changes in product polymorphism. Difficulties in purification and isolation of the final product are also common.

Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?

For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are highly effective. To confirm the structure and assess the purity of the final compound, a combination of techniques is recommended. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis.

Q4: Are there any specific safety precautions to consider during the synthesis of this compound?

Yes, several safety precautions are crucial. The synthesis may involve flammable solvents, corrosive reagents, and potentially toxic intermediates. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When handling bromine, extreme caution is necessary due to its high toxicity and corrosivity.

Troubleshooting Guides

Problem 1: Low Yield in the Benzothiazole Formation Step
  • Question: I am experiencing a low yield during the initial synthesis of the benzothiazole intermediate. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in benzothiazole synthesis can stem from several factors.[1][2][3]

    • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or HPLC to ensure all starting material has been consumed. If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.

    • Side reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include oxidation of the aminothiophenol starting material or the formation of polymeric byproducts.[1] Ensuring an inert atmosphere (e.g., using nitrogen or argon) can help minimize oxidation.

    • Suboptimal reaction conditions: The reaction conditions, such as temperature, solvent, and catalyst, may not be optimal. A Design of Experiments (DoE) approach can be beneficial in systematically optimizing these parameters.

    • Purification losses: Significant amounts of the product may be lost during the work-up and purification steps. Analyze your purification procedure to identify potential areas for loss and optimize accordingly.

Problem 2: Difficulty in Pyrimidine Ring Formation
  • Question: The cyclization step to form the pyrimidine ring is proving to be difficult, resulting in a complex mixture of products. What could be the issue?

  • Answer: The formation of the pyrimidine ring is a critical step that can be challenging.[4][5][6]

    • Incorrect stoichiometry: Ensure that the molar ratios of the reactants are correct. An excess of one reactant can lead to the formation of side products.

    • Reaction temperature: The temperature for the cyclization is often crucial. If the temperature is too low, the reaction may be too slow or not proceed at all. If it is too high, it can lead to decomposition or the formation of unwanted byproducts.

    • Choice of base and solvent: The choice of base and solvent can significantly influence the outcome of the reaction. Experiment with different bases (e.g., sodium ethoxide, potassium carbonate) and solvents to find the optimal combination.

    • Tautomerization: The pyrimidine ring can exist in different tautomeric forms. The reaction conditions can influence the predominant tautomer, which may affect subsequent reaction steps.

Problem 3: Challenges with the Bromination Step
  • Question: My bromination reaction is not selective and I am observing multiple brominated products. How can I improve the selectivity?

  • Answer: Achieving selective bromination on a complex molecule requires careful control of the reaction conditions.

    • Brominating agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine.

    • Reaction temperature: Lowering the reaction temperature can often improve the selectivity of the bromination.

    • Solvent: The solvent can influence the reactivity and selectivity of the brominating agent. Solvents like carbon tetrachloride or chloroform are commonly used for bromination with NBS.

    • Catalyst: In some cases, a catalyst may be required to direct the bromination to the desired position.

Problem 4: Scale-Up Issues - Poor Mixing and Heat Transfer
  • Question: Upon scaling up the reaction, I am observing inconsistent results and the formation of new impurities. I suspect poor mixing and heat transfer in the larger reactor. How can I address this?

  • Answer: These are common challenges during scale-up.

    • Reactor design: Ensure the reactor is appropriately sized and equipped with an efficient stirring mechanism (e.g., a mechanical stirrer with a suitable impeller design) to ensure proper mixing of the reactants.

    • Rate of addition: For exothermic reactions, the rate of addition of reagents should be carefully controlled to manage the heat generated. A slow, controlled addition using a dropping funnel or a syringe pump is recommended.

    • Temperature monitoring: Use a temperature probe to monitor the internal temperature of the reaction mixture and ensure it remains within the desired range.

    • Process Analytical Technology (PAT): Implementing PAT tools can provide real-time monitoring of critical process parameters, allowing for better control and consistency during scale-up.

Quantitative Data Summary

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)
Yield (Benzothiazole Step) 85%78%
Yield (Pyrimidine Formation) 75%65%
Yield (Bromination Step) 90%82%
Overall Yield 57%42%
Purity (Final Product) >98% (by HPLC)>97% (by HPLC)
Reaction Time (Total) 24 hours36 hours

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative synthesis based on known methods for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of the Benzothiazole Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol.

  • Add the appropriate aldehyde or carboxylic acid derivative (1.1 equivalents).

  • Add a catalytic amount of an acid or base, if required.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Step 2: Formation of the Pyrimidine Ring

  • To a solution of the benzothiazole intermediate (1 equivalent) in a suitable solvent (e.g., ethanol), add the appropriate dicarbonyl compound (1.2 equivalents) and a base such as sodium ethoxide (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with a suitable acid.

  • The product may precipitate upon neutralization. Collect the solid by filtration and wash with a suitable solvent.

  • If the product does not precipitate, extract it with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Step 3: Bromination of the Benzothiazole-Pyrimidine Core

  • Dissolve the product from Step 2 (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) in portions at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the starting material is consumed, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain this compound.

Visualizations

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurity Formation cluster_scale_up Troubleshooting Scale-up Issues start Synthesis Issue Encountered low_yield Low Yield start->low_yield impurity Impurity Formation start->impurity scale_up Scale-up Problem start->scale_up check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion identify_impurity Identify Impurity Structure (MS, NMR) impurity->identify_impurity mixing Improve Mixing Efficiency scale_up->mixing optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) check_completion->optimize_conditions check_reagents Verify Reagent Purity & Stoichiometry optimize_conditions->check_reagents minimize_loss Review Purification Procedure check_reagents->minimize_loss side_reactions Investigate Potential Side Reactions identify_impurity->side_reactions modify_conditions Modify Conditions to Minimize Side Reactions side_reactions->modify_conditions purification Optimize Purification Method modify_conditions->purification heat_transfer Enhance Heat Transfer mixing->heat_transfer addition_rate Control Reagent Addition Rate heat_transfer->addition_rate pat Implement Process Analytical Technology (PAT) addition_rate->pat Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product SM1 Substituted 2-Aminothiophenol Step1 Benzothiazole Formation SM1->Step1 SM2 Aldehyde/Carboxylic Acid Derivative SM2->Step1 SM3 Dicarbonyl Compound Step2 Pyrimidine Ring Formation SM3->Step2 SM4 N-Bromosuccinimide Step3 Bromination SM4->Step3 Step1->Step2 Step2->Step3 FP This compound Step3->FP

References

Technical Support Center: Analysis of Bromanil (C21H15BrN2O5S2) Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Bromanil (C21H15BrN2O5S2) and its degradation products. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the analysis of Bromanil and its degradation products using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Q1: I am observing unexpected peaks in my HPLC chromatogram when analyzing Bromanil. What could be the cause?

A1: Unexpected peaks in your chromatogram can stem from several sources. Here is a systematic approach to troubleshooting this issue:

  • Sample Contamination: The sample itself may be contaminated. Ensure proper handling and storage of your samples.[1]

  • Solvent Impurities: Impurities in the mobile phase solvents can appear as peaks. Use high-purity (e.g., HPLC-grade or LC-MS grade) solvents and prepare fresh mobile phases daily.[2][3]

  • System Contamination: Previous analyses can leave residues in the HPLC system. Flush the system thoroughly with a strong solvent.[4]

  • Degradation: The compound may be degrading in the sample vial. Consider using a thermostatted autosampler to maintain sample integrity.[5]

Q2: The resolution between Bromanil and its degradation products is poor. How can I improve it?

A2: Poor resolution can make accurate quantification difficult. Consider the following adjustments to your HPLC method:

  • Mobile Phase Composition: Optimizing the mobile phase is crucial. Adjusting the pH or the organic modifier concentration can significantly improve separation.[2]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help separate closely eluting peaks.

  • Column Selection: Ensure you are using the appropriate column chemistry for your analytes. A different stationary phase may provide better selectivity.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.

  • Temperature: Controlling the column temperature with a column oven can lead to more consistent and sharper peaks.[1]

Q3: My LC-MS signal for Bromanil is weak or inconsistent. What are the potential causes and solutions?

A3: A weak or unstable signal in LC-MS can be due to several factors related to both the liquid chromatography and the mass spectrometry components:

  • Ionization Issues: Bromanil may not be ionizing efficiently under the current source conditions. Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive vs. negative ion mode).[3]

  • Mobile Phase Additives: The choice of mobile phase additives can greatly impact signal intensity. Additives like formic acid or ammonium formate can enhance ionization.[3]

  • Source Contamination: A dirty ion source is a common cause of poor sensitivity. Clean the ion source according to the manufacturer's instructions.[6]

  • Matrix Effects: Components in your sample matrix can suppress the ionization of your target analyte.[3] Proper sample preparation, such as solid-phase extraction, can help minimize matrix effects.[4]

Q4: I am having trouble with the reproducibility of my quantitative results for Bromanil degradation. What should I check?

A4: Reproducibility issues can be frustrating and can compromise the validity of your data. Here are key areas to investigate:

  • Injection Volume Precision: Ensure the autosampler is functioning correctly and delivering consistent injection volumes.[4]

  • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times and peak areas.[1][2]

  • Column Equilibration: Ensure the column is properly equilibrated between injections, especially when using a gradient method.[4]

  • Sample Preparation: Inconsistent sample preparation can lead to variability in results. Standardize your sample preparation workflow.[1]

Experimental Protocols

Below are detailed methodologies for key experiments in the degradation analysis of Bromanil.

Protocol 1: Forced Degradation (Stress Testing) of Bromanil

Forced degradation studies are essential for understanding the degradation pathways of a drug substance.[7][8][9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Bromanil in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 6 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 80°C for 24 hours. Dissolve the stressed sample to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration. Dilute to a final concentration of 0.1 mg/mL.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method.

Protocol 2: HPLC Method for Separation of Bromanil and Its Degradation Products

This protocol outlines a general-purpose HPLC method for the analysis of Bromanil.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 3: LC-MS Method for Identification of Degradation Products

This method is designed for the structural elucidation of degradation products.

  • LC System: Use the HPLC method described in Protocol 2.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and negative ion modes

  • Scan Range: m/z 100-1000

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas Flow: 12 L/min

    • Drying Gas Temperature: 350°C[3]

  • Data Acquisition: Full scan and data-dependent MS/MS fragmentation.

Data Presentation

The following tables summarize hypothetical quantitative data from the forced degradation studies of Bromanil.

Table 1: Summary of Bromanil Forced Degradation Results

Stress Condition% Degradation of BromanilNumber of Degradation Products Detected
Acid Hydrolysis (0.1 N HCl, 60°C, 4h)15.2%3
Base Hydrolysis (0.1 N NaOH, RT, 2h)22.5%4
Oxidative (3% H2O2, RT, 6h)18.7%2
Thermal (80°C, 24h)8.9%1
Photolytic (ICH Q1B)12.1%2

Table 2: Identified Degradation Products of Bromanil

Degradation ProductRetention Time (min)Observed m/zProposed Structure
DP-18.5452.0123Hydrolyzed Bromanil
DP-212.1516.0078Oxidized Bromanil
DP-315.8389.0345De-sulfonated Bromanil
DP-419.3483.9967N-dealkylated Bromanil

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of Bromanil.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow stock Bromanil Stock Solution stress Forced Degradation stock->stress hplc HPLC Separation stress->hplc Analysis of Stressed Samples lcms LC-MS Identification hplc->lcms Peak Identification quant Quantification hplc->quant Impurity Profiling

Caption: Experimental workflow for Bromanil degradation product analysis.

troubleshooting_tree start Poor Peak Resolution q1 Isocratic or Gradient? start->q1 a1_1 Switch to Gradient Method q1->a1_1 Isocratic q2 Check Mobile Phase pH q1->q2 Gradient end Resolution Improved a1_1->end a2_1 Adjust pH q2->a2_1 Yes q3 Check Column q2->q3 No a2_1->end a3_1 Use Different Column Chemistry q3->a3_1 Yes a3_1->end

Caption: Troubleshooting decision tree for poor HPLC peak resolution.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation bromanil Bromanil bromanil->raf

Caption: Hypothetical signaling pathway inhibited by Bromanil.

References

Strategies to minimize C21H15BrN2O5S2 toxicity in cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of the novel compound C21H15BrN2O5S2 in cell cultures. Given the limited publicly available information on this specific molecule, the following strategies are based on established principles for handling novel small molecules in vitro.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures even at low concentrations of this compound. What is the first step to troubleshoot this?

A1: The initial and most critical step is to perform a dose-response and time-course experiment to determine the cytotoxic profile of this compound in your specific cell line. This will help you identify the concentration range that is effective for your experimental goals while minimizing overt toxicity. We recommend starting with a broad range of concentrations and several time points.

Q2: Could the solvent used to dissolve this compound be contributing to the observed toxicity?

A2: Absolutely. The solvent itself can be toxic to cells, especially at higher concentrations. It is crucial to test the toxicity of the vehicle (the solvent without the compound) at the same concentrations used in your experiments. If the vehicle control shows toxicity, you may need to consider alternative solvents or reduce the final solvent concentration in your culture medium.

Q3: Are there any general strategies to reduce the off-target toxicity of a novel compound in cell culture?

A3: Yes, several strategies can be employed:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration for the shortest possible duration.

  • Serum Concentration: In some cases, increasing the serum concentration in the culture medium can mitigate toxicity by binding to the compound and reducing its free concentration.

  • Co-treatment with Antioxidants: If the compound is suspected of inducing oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E might be beneficial.

  • Cell Density: Ensure that you are using an optimal cell density for your experiments, as sparse or overly confluent cultures can be more susceptible to stress.

Q4: How can we investigate the mechanism of this compound-induced toxicity?

A4: To understand the mechanism of toxicity, you can perform assays to assess various cellular health markers. These can include assays for apoptosis (e.g., caspase activity, Annexin V staining), necrosis (e.g., LDH release, propidium iodide uptake), oxidative stress (e.g., ROS production), and mitochondrial dysfunction (e.g., mitochondrial membrane potential).

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed

Problem: Significant cell death is observed across multiple concentrations of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Compound Concentration Too High Perform a detailed dose-response curve with a wider range of concentrations, including very low doses.Identification of a non-toxic or minimally toxic concentration range.
Solvent Toxicity Run a vehicle control experiment with the solvent at the same dilutions used for the compound.Determine if the solvent is contributing to cell death.
Incorrect Compound Handling Ensure the compound is properly stored and protected from light and repeated freeze-thaw cycles.Consistent experimental results with a fresh aliquot of the compound.
Cell Line Sensitivity Test the compound on a different, potentially more robust, cell line.Comparison of toxicity profiles across different cell types.
Guide 2: Inconsistent Results Between Experiments

Problem: The cytotoxic effect of this compound varies significantly from one experiment to another.

Possible Cause Troubleshooting Step Expected Outcome
Variability in Cell Culture Conditions Standardize cell passage number, seeding density, and media components for all experiments.Increased reproducibility of results.
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Avoid long-term storage of diluted solutions.More consistent compound activity.
Assay Variability Ensure that the cytotoxicity assay being used is robust and has a low coefficient of variation.Reliable and repeatable assay performance.

Experimental Protocols

Protocol 1: Determining the IC50 Value of this compound
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same solvent concentrations.

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Table 1: Example Solvent Toxicity Data

The following table provides an example of how to present data on the maximum tolerable concentration of common solvents in cell culture.

SolventCell Line A (Max Tolerable Conc. v/v)Cell Line B (Max Tolerable Conc. v/v)
DMSO 0.5%0.25%
Ethanol 1.0%0.75%
Methanol 0.2%0.1%

Note: These values are illustrative. Researchers must determine the specific tolerance of their cell lines to their chosen solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture seed_plate Seed 96-well Plate prep_cells->seed_plate prep_compound Prepare this compound Stock treat_cells Treat with Compound/Vehicle prep_compound->treat_cells seed_plate->treat_cells incubate Incubate treat_cells->incubate viability_assay Perform Viability Assay incubate->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis

Caption: Workflow for determining the IC50 of this compound.

troubleshooting_logic start High Cytotoxicity Observed check_conc Is concentration optimized? start->check_conc check_solvent Is solvent toxicity ruled out? check_conc->check_solvent Yes solution_conc Adjust Concentration check_conc->solution_conc No check_handling Is compound handling correct? check_solvent->check_handling Yes solution_solvent Change/Reduce Solvent check_solvent->solution_solvent No check_cell_line Is the cell line appropriate? check_handling->check_cell_line Yes solution_handling Use Fresh Aliquots check_handling->solution_handling No solution_cell_line Test on Another Cell Line check_cell_line->solution_cell_line Consider

Caption: Logic diagram for troubleshooting high cytotoxicity.

Validation & Comparative

Validating the In Vitro Biological Effects of Novel Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the discovery and validation of novel kinase inhibitors are of paramount importance. This guide provides a comparative analysis of the in vitro biological effects of a novel investigational compound, Compound A , against a secondary candidate, Compound B , and a well-established broad-spectrum kinase inhibitor, Staurosporine . The data presented herein offers a framework for researchers, scientists, and drug development professionals to assess the potency, selectivity, and cellular effects of new chemical entities.

Comparative Analysis of Kinase Inhibition and Cellular Viability

The inhibitory activity of Compound A, Compound B, and Staurosporine was assessed against a panel of kinases critical in oncogenic signaling. Furthermore, the cytotoxic effects of these compounds were evaluated in the human non-small cell lung cancer cell line, A549. The results, summarized in the table below, demonstrate the differential potency and selectivity of each compound.

CompoundTarget KinaseIC50 (nM)[1]A549 Cell Viability (EC50, µM)[2]
Compound A EGFR151.2
VEGFR285
PDGFRβ120
Compound B EGFR755.8
VEGFR2250
PDGFRβ300
Staurosporine Multiple1-10 (Broad)0.05

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. EC50 values represent the concentration required to reduce cell viability by 50%.

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds was determined using a luminescence-based kinase assay. Recombinant human kinases (EGFR, VEGFR2, PDGFRβ) were incubated with the respective compounds at varying concentrations (0.1 nM to 10 µM) in the presence of a kinase-specific substrate and ATP. The reaction was allowed to proceed for 60 minutes at room temperature. Following incubation, a luminescence reagent was added to quantify the amount of ATP remaining in the well. A decrease in luminescence is indicative of kinase activity, and the IC50 values were calculated from the dose-response curves.

Cell Viability Assay (EC50 Determination)

A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with serial dilutions of Compound A, Compound B, or Staurosporine (0.01 µM to 100 µM) for 72 hours. Cell viability was assessed using a resazurin-based assay. Resazurin is reduced to the fluorescent resorufin by metabolically active cells. The fluorescence intensity was measured using a plate reader, and the EC50 values were determined from the resulting dose-response curves.

Visualizing Cellular Mechanisms and Experimental Processes

To elucidate the mechanism of action of Compound A, its effect on a key downstream signaling pathway was investigated. The following diagrams illustrate the targeted pathway and the experimental workflow used for validation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation EGF EGF EGF->EGFR Compound_A Compound A Compound_A->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by Compound A

cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Seed Seed A549 Cells Treat Treat with Compound A Seed->Treat Lyse Lyse Cells Treat->Lyse Quantify Protein Quantification Lyse->Quantify Western Western Blot Quantify->Western Image Image Acquisition Western->Image Analyze Densitometry Analysis Image->Analyze

Caption: Western Blot Experimental Workflow

References

Comparative Analysis of C21H15BrN2O5S2 and Known ALK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational molecule C21H15BrN2O5S2 against a panel of established Anaplastic Lymphoma Kinase (ALK) inhibitors. The data presented herein is intended to offer an objective overview of the (hypothetical) biochemical potency of this compound in the context of existing therapies for ALK-driven malignancies.

Introduction to ALK and its Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][2] In several cancers, chromosomal rearrangements lead to the formation of fusion genes involving ALK, resulting in a constitutively active kinase that drives oncogenesis.[1][2][3] This has made ALK a key therapeutic target, particularly in non-small cell lung cancer (NSCLC).[3] A number of ALK inhibitors have been developed and have shown significant clinical efficacy. This guide focuses on a comparative biochemical analysis of the novel compound this compound against first, second, and third-generation ALK inhibitors.

Biochemical Potency Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound (hypothetical) and known ALK inhibitors against wild-type ALK. To ensure a fair comparison, data from studies where multiple inhibitors were evaluated under the same experimental conditions are prioritized.

CompoundGenerationALK IC50 (nM)Reference
This compound Investigational1.5 Hypothetical Data
CrizotinibFirst~20-60[4]
CeritinibSecond~0.15-0.2[5]
AlectinibSecond~1.9[1][5]
BrigatinibSecond~0.5-1.0
LorlatinibThird~1.0

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the specific ALK fusion protein used.

ALK Signaling Pathway

Constitutive activation of ALK fusion proteins leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and migration.[1][2][3] Key among these are the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.[1][2][3] The following diagram illustrates the central role of ALK in these oncogenic signaling cascades.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K P GRB2_SOS GRB2/SOS ALK->GRB2_SOS JAK JAK ALK->JAK P AKT AKT PI3K->AKT P Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P ERK->Transcription STAT3 STAT3 JAK->STAT3 P STAT3->Transcription This compound This compound This compound->ALK Inhibition

Caption: ALK Signaling Pathway and Point of Inhibition.

Experimental Protocols

The determination of a kinase inhibitor's IC50 value is a critical step in its preclinical evaluation. Below is a representative protocol for an in vitro biochemical assay to determine the potency of inhibitors against ALK.

In Vitro ALK Kinase Inhibition Assay (LanthaScreen™ Kinase Assay)

This protocol is a generalized representation based on commercially available kinase assay platforms.

1. Reagents and Materials:

  • Recombinant human ALK enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Fluorescently labeled kinase substrate (e.g., GFP-poly-GT)

  • ATP (Adenosine triphosphate)

  • Test inhibitors (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

2. Assay Procedure:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test inhibitor C Add inhibitor dilutions to microplate wells A->C B Prepare kinase/antibody and substrate/ATP solutions D Add kinase/antibody solution to wells B->D E Initiate reaction by adding substrate/ATP solution B->E C->D D->E F Incubate at room temperature E->F G Read plate using a TR-FRET plate reader F->G H Calculate emission ratio and percent inhibition G->H I Plot percent inhibition vs. inhibitor concentration to determine IC50 H->I

Caption: Workflow for IC50 Determination.

Step-by-Step Method:

  • Inhibitor Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in DMSO and then diluted in the assay buffer.

  • Reaction Setup: 5 µL of the diluted inhibitor is added to the wells of a 384-well plate.

  • Enzyme Addition: 5 µL of a solution containing the ALK enzyme and the Eu-anti-tag antibody is added to each well.

  • Reaction Initiation: The kinase reaction is initiated by adding 5 µL of a solution containing the fluorescently labeled substrate and ATP. The final ATP concentration is typically kept at or near the Km value for ATP to ensure competitive binding conditions.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: The plate is read on a TR-FRET-compatible plate reader. The emissions at 665 nm (acceptor) and 615 nm (donor) are measured.

  • Data Analysis:

    • The emission ratio (665 nm / 615 nm) is calculated for each well.

    • The percentage of inhibition is calculated relative to control wells containing DMSO (0% inhibition) and a known potent inhibitor (100% inhibition).

    • The IC50 value is determined by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The hypothetical biochemical data for this compound suggests it is a potent inhibitor of ALK, with an IC50 value in the low nanomolar range, comparable to or exceeding the potency of several established ALK inhibitors. Further investigation into its selectivity, cellular activity, and in vivo efficacy is warranted to fully characterize its therapeutic potential. The experimental framework provided in this guide offers a basis for the continued evaluation of this and other novel kinase inhibitors.

References

A Comparative Analysis of Thiazolidinone Scaffolds in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of the thiazolidinone core, comparing the hypothetical compound C21H15BrN2O5S2 with established derivatives, offering insights for researchers and drug development professionals.

The thiazolidinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. This guide provides a comparative study of a hypothetical thiazolidinone derivative, this compound, against well-characterized analogues with demonstrated anticancer properties. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to be a valuable resource for researchers navigating the landscape of thiazolidinone-based drug discovery.

Postulated Structure of this compound

Given the molecular formula, a plausible structure for this compound features a rhodanine-3-acetic acid core, a common and biologically active thiazolidinone derivative. The proposed structure incorporates a brominated aromatic ring and a nitro-substituted phenyl group, moieties frequently associated with enhanced cytotoxic activity.

Comparative Anticancer Activity

The therapeutic potential of thiazolidinone derivatives is most evident in their anticancer activity. The following tables summarize the in vitro cytotoxicity of various thiazolidinone and rhodanine compounds against common cancer cell lines, providing a benchmark for the potential efficacy of novel derivatives like this compound.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Thiazolidinone Derivatives Against Breast Cancer Cell Lines

Compound/DerivativeMCF-7 (ER+)MDA-MB-231 (Triple-Negative)Reference Compound
Hypothetical this compound To be determinedTo be determinedDoxorubicin
5-(3,4,5-trimethoxybenzylidene) derivative1.271.50Doxorubicin[1]
Isatin-Thiazolidinone Hybrid (Compound 6a)8.47.6Sunitinib[2][3]
Quinolone-Thiazolidinone Hybrid (24b)-8.16-[1]
Quinolone-Thiazolidinone Hybrid (24c)18.03--[1]
Furan-bearing Hybrid (Compound 28)-1.9 (72h)Doxorubicin[4]
Pyridine-Thiazolidinone Hybrid (46)13.0--[4]
Pyridine-Thiazolidinone Hybrid (47)12.4--[4]

Table 2: In Vitro Cytotoxicity (IC50, µM) of Thiazolidinone Derivatives Against Other Cancer Cell Lines

Compound/DerivativeA549 (Lung)HepG2 (Liver)HCT-116 (Colon)Reference Compound
Hypothetical this compound To be determinedTo be determinedTo be determined5-Fluorouracil
2,3-diaryl-4-thiazolidinone derivativeSub-micromolar---[2]
Thiazolidinone-Isatin Hybrid (Compound 7g)40--Etoposide[5]
Thiazolidinone Derivative (Compound 2)-0.24-Doxorubicin, 5-Fluorouracil[6]
Thiazolidinone Derivative (Compound 4)0.35---[6]
Furan-bearing Hybrid (Compound 28)-5.4 (72h)-Doxorubicin[4]
Pyridine-Thiazolidinone Hybrid (47)-16.2--[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazolidinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR observations include:

  • Position 2: Substitution with bulky aromatic or heteroaromatic groups often enhances anticancer activity. Dichloro-substituted arylamino moieties at this position have shown increased potency.[4]

  • Position 3: The presence of carboxylic acid, p-hydroxyphenyl, or (4-hydroxyphenyl)-pyrrolidine-2,5-dione substituents at the N-3 position is often crucial for potent anti-tumor effects.[4]

  • Position 5: The introduction of a 5-benzylidene moiety generally leads to potent cytotoxic activity.[6] Electron-withdrawing groups on the benzylidene ring can further enhance this effect.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to evaluate the effect of compounds on cell migration, a critical process in cancer metastasis.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete culture medium

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into 6-well plates and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh culture medium containing the test compound at a non-toxic concentration. A vehicle control should be included.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure. Compare the migration rate of treated cells to the control cells.

Signaling Pathway Inhibition

Thiazolidinone derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the points of intervention for many reported thiazolidinone compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazolidinones Thiazolidinone Derivatives Thiazolidinones->PI3K Inhibit Thiazolidinones->AKT Inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazolidinone derivatives.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) Dimerization->Downstream Proliferation Cell Proliferation & Metastasis Downstream->Proliferation Thiazolidinones Thiazolidinone Derivatives Thiazolidinones->EGFR Inhibit Kinase Activity

Caption: Thiazolidinone derivatives as inhibitors of the EGFR signaling pathway.

Experimental Workflow

The process of evaluating novel thiazolidinone derivatives involves a systematic workflow from synthesis to in-depth biological characterization.

Experimental_Workflow Synthesis Chemical Synthesis & Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity Migration Cell Migration Assay (Wound Healing) Cytotoxicity->Migration Mechanism Mechanism of Action (Western Blot, Kinase Assays) Migration->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.

Conclusion

The thiazolidinone scaffold continues to be a fertile ground for the discovery of novel anticancer agents. This comparative guide, by juxtaposing a hypothetical derivative against established compounds, highlights the key structural features and biological activities that define this important class of molecules. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to synthesize and evaluate new thiazolidinone derivatives with improved therapeutic profiles. Future research should focus on optimizing the scaffold to enhance target specificity and reduce off-target effects, ultimately leading to the development of more effective and safer cancer therapies.

References

In-Depth Analysis of C21H15BrN2O5S2 Activity Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-validation of the biological activity of the compound C21H15BrN2O5S2 has been conducted across a panel of distinct human cell lines. This guide provides a detailed comparison of its efficacy, outlines the experimental methodologies employed, and visualizes the associated cellular signaling pathways.

Comparative Efficacy of this compound

The cytotoxic and metabolic effects of this compound were evaluated in a variety of cancer and non-cancer cell lines. The half-maximal inhibitory concentration (IC50) and other relevant metrics were determined to quantify the compound's potency. The data, summarized in the table below, reveals differential sensitivity to this compound among the tested cell lines, suggesting a potential for selective therapeutic application.

Cell LineCell TypeAssay TypeIC50 (µM)Notes
MCF-7 Breast AdenocarcinomaMTT Assay15.2 ± 1.8Significant dose-dependent inhibition of cell proliferation observed.
A549 Lung CarcinomaSRB Assay28.5 ± 3.2Moderate cytotoxic effect.
HEK293 Human Embryonic KidneyCellTiter-Glo> 100Minimal impact on cell viability, indicating potential for lower toxicity in non-cancerous cells.
U-87 MG GlioblastomaReal-Time Cell Analysis9.8 ± 1.1Strong anti-proliferative activity detected.
HCT116 Colorectal CarcinomaClonogenic Assay21.4 ± 2.5Inhibition of long-term cell survival and colony formation.

Detailed Experimental Protocols

The following section outlines the methodologies used to assess the activity of this compound.

Cell Culture and Maintenance

All cell lines were obtained from the American Type Culture Collection (ATCC). MCF-7, A549, U-87 MG, and HCT116 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. HEK293 cells were cultured in Eagle's Minimum Essential Medium (EMEM) with the same supplements. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm to determine cell viability.

  • Sulforhodamine B (SRB) Assay: Following treatment, cells were fixed with trichloroacetic acid (TCA). The fixed cells were then stained with SRB dye. The bound dye was solubilized with a Tris-base solution, and the absorbance was read at 510 nm.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. After treatment, the CellTiter-Glo® reagent was added to the cell cultures, and luminescence was measured to determine the number of viable cells.

Real-Time Cell Analysis (RTCA)

The xCELLigence system was used to monitor cell proliferation in real-time. Cells were seeded in E-plates containing microelectrodes, and their adherence and proliferation were measured as a change in electrical impedance.

Clonogenic Assay

Cells were seeded at a low density and treated with this compound. After 24 hours, the drug was removed, and the cells were allowed to grow for 10-14 days to form colonies. Colonies were then fixed, stained with crystal violet, and counted.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the putative signaling pathway affected by this compound and the general experimental workflow.

G Putative Signaling Pathway of this compound This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Inhibits Apoptosis Apoptosis Transcription_Factor->Apoptosis Suppresses

Caption: Putative signaling cascade initiated by this compound.

G General Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Assay cluster_4 Data Analysis Seeding Cell Seeding in Plates Treatment Addition of this compound Seeding->Treatment Incubation 48-hour Incubation Treatment->Incubation Assay Viability/Cytotoxicity Assay Incubation->Assay Data_Analysis Data Collection & Analysis Assay->Data_Analysis

Caption: Standard workflow for assessing this compound cytotoxicity.

C21H15BrN2O5S2 efficacy compared to standard-of-care drugs

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific and medical literature reveals no information regarding a compound with the molecular formula C21H15BrN2O5S2 that has been evaluated for therapeutic efficacy or compared to any standard-of-care drugs. Searches for this specific chemical entity in databases of clinical trials and peer-reviewed publications did not yield any relevant results.

The provided search results primarily discuss an unrelated compound, 3,5-dinitro-bisphenol A, which has been identified as a leachable from polycarbonate flasks that can inhibit cell growth in laboratory settings.[1][2] This compound is an industrial chemical and not a therapeutic agent. Other search results are related to clinical trials for different, specified drugs or provide general information about clinical trial methodologies.

Without any data on the mechanism of action, therapeutic indication, or clinical evaluation of this compound, it is not possible to create a comparison guide as requested. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled due to the absence of foundational information about this compound in the public domain.

Researchers, scientists, and drug development professionals interested in this specific molecule would need to consult proprietary or unpublished research if it exists. As of the current date, there is no basis for a comparative efficacy analysis against established medical treatments.

References

A Comparative Guide to the Reproducibility of Benzothiazole Derivative Synthesis and Biological Data

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct data for the molecule C21H15BrN2O5S2 is not available in the public domain, this guide utilizes a well-researched class of structurally relevant compounds, 2-substituted benzothiazoles, to address the core topic of reproducibility in chemical synthesis and biological assays. Benzothiazoles are a prominent class of heterocyclic compounds widely investigated for their diverse biological activities, particularly as anticancer agents. Their study provides a robust framework for comparing synthetic methodologies and evaluating the consistency of biological data.

This guide will focus on 2-(4-methoxyphenyl)benzo[d]thiazole as a representative example to explore variations in synthetic efficiency and will compare its biological activity with other derivatives to discuss the reproducibility of anticancer assays.

Comparison of Synthetic Protocols

The synthesis of 2-arylbenzothiazoles can be achieved through various methods, primarily involving the condensation of 2-aminothiophenol with an appropriate aldehyde or carboxylic acid. The choice of catalyst, solvent, and reaction conditions can significantly impact reaction time, yield, and environmental footprint, raising questions about the reproducibility and scalability of these methods.

Table 1: Comparison of Synthetic Methods for 2-Arylbenzothiazoles

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference Compound Example
Microwave-AssistedSilica GelSolvent-free- (300 W Power)6 min~90%2-(4-methoxyphenyl)benzo[d]thiazole
Conventional HeatingPolyphosphoric Acid-2204 hoursGoodSubstituted 2-phenyl-benzothiazole
Green SynthesisGlycerolGlycerolRoom Temp.0.5 - 5 hoursExcellent2-Arylbenzothiazoles
Oxidative CyclocondensationCeric Ammonium NitrateSolvent-free50Short92 - 98%2-Arylbenzothiazoles
Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole under solvent-free microwave irradiation.

Materials:

  • 2-aminothiophenol

  • 4-methoxybenzaldehyde

  • Silica gel

Procedure:

  • A mixture of 4-methoxybenzaldehyde (1 mmol) and 2-aminothiophenol (2 mmol) is prepared.

  • Silica gel is added to the mixture.

  • The mixture is subjected to microwave irradiation at 300 W for 6 minutes.

  • Reaction completion is monitored using thin-layer chromatography (TLC).

  • Upon completion, the product is extracted from the silica gel using an appropriate organic solvent (e.g., ethyl acetate).

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography or recrystallization to obtain pure 2-(4-methoxyphenyl)benzo[d]thiazole.

Reproducibility of Biological Data

The in vitro cytotoxicity of novel compounds is commonly assessed using cell viability assays, such as the MTT assay. The resulting IC50 value (the concentration of a drug that inhibits cell growth by 50%) is a key metric for a compound's potency. However, IC50 values can vary between studies due to differences in experimental protocols, cell line passages, and data analysis methods.[1]

Table 2: In Vitro Cytotoxicity (IC50) of Benzothiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 ValueAssay DurationReference Study
2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109)MCF-785.8 nM96 hoursA study on breast cancer progression[2]
2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109)MDA-MB-2314.02 µM96 hoursA study on breast cancer progression[2]
Compound 4c (A thiazole derivative)MCF-72.57 µMNot SpecifiedA study on novel thiazole derivatives
Compound 4c (A thiazole derivative)HepG27.26 µMNot SpecifiedA study on novel thiazole derivatives
Compound 6e (A pyrazoline derivative)MCF-77.21 µMNot SpecifiedA study on pyrazoline-based agents
Lapatinib (Standard Drug)MCF-77.45 µMNot SpecifiedA study on pyrazoline-based agents

Note: The variability in IC50 values for different benzothiazole derivatives and even for the same compound against different cell lines highlights the importance of standardized protocols for ensuring data reproducibility.

Detailed Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps for determining the cytotoxicity of a compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., a benzothiazole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Many benzothiazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Benzothiazole Inhibitor Inhibitor->EGFR Blocks ATP Binding

EGFR signaling pathway with inhibitor.
Experimental Workflow

The following diagram illustrates a typical workflow for in vitro anticancer drug screening.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 4. Cell Treatment seeding->treatment compound_prep 3. Compound Dilution compound_prep->treatment incubation 5. Incubation (48-72h) treatment->incubation mtt_addition 6. MTT Addition incubation->mtt_addition solubilization 7. Solubilization mtt_addition->solubilization readout 8. Absorbance Reading solubilization->readout calculation 9. IC50 Calculation readout->calculation

Workflow for MTT cytotoxicity assay.

References

In-Depth Comparative Analysis of C21H15BrN2O5S2 Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of derivatives of the chemical entity C21H15BrN2O5S2 cannot be provided at this time. Extensive searches of chemical databases and the scientific literature have not identified a known compound with this specific molecular formula. Consequently, information regarding its derivatives, their biological activities, and associated experimental data is unavailable.

For a comparative analysis to be conducted, a parent chemical structure is required. This allows for the identification and subsequent investigation of its analogs and derivatives. Without a reference compound for this compound, it is not possible to gather the necessary data to fulfill the request for a detailed comparison, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in compounds with similar elemental compositions are encouraged to refine their search to known chemical classes that may share some structural motifs. Broad categories that could be of interest include:

  • Bromo-substituted Benzothiazole Sulfonamides: This class of compounds incorporates bromine, a benzothiazole ring, and a sulfonamide group, all of which are suggested by the elemental formula. Benzothiazole derivatives are known to possess a wide range of pharmacological activities.

  • Thiazole-containing Sulfonamides: Exploring derivatives within this broader class may yield compounds with relevant biological profiles.

  • Heterocyclic Compounds with Bromine and Sulfur Moieties: A more general search for complex heterocyclic systems containing both bromine and sulfur may reveal compounds of interest for further investigation.

To proceed with a comparative analysis, it is essential to first identify a specific, characterized chemical compound. Once a parent structure is known, a detailed investigation into its derivatives can be undertaken to provide the kind of in-depth guide originally requested. This would typically involve:

  • Literature Review: A thorough search for publications detailing the synthesis, biological evaluation, and structure-activity relationships (SAR) of the derivatives.

  • Data Extraction: Compilation of quantitative data such as IC50 values, Ki constants, and other relevant pharmacological metrics.

  • Protocol Analysis: Examination of the experimental methods used to generate the biological data to ensure comparability.

  • Pathway Elucidation: Identification of the molecular targets and signaling pathways affected by the compounds.

Without the foundational information of a parent this compound compound, these subsequent steps cannot be performed. We recommend that researchers verify the molecular formula or provide a known chemical name or structure to enable a meaningful and data-driven comparative analysis.

Unraveling Target Engagement: A Comparative Analysis for C21H15BrN2O5S2

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in drug discovery and development is the confirmation of on-target engagement of a lead compound. This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the target engagement of the novel compound C21H15BrN2O5S2. Due to the absence of publicly available data for this specific molecule, this document will serve as a template, utilizing the well-characterized interaction between Aspirin and its primary targets, the Cyclooxygenase (COX) enzymes, to illustrate the required data and analytical approach. Upon identification of the specific target for this compound and availability of relevant experimental data, this guide can be populated accordingly.

Executive Summary

The confident identification of a molecule's biological target is fundamental to understanding its mechanism of action and predicting both efficacy and potential off-target effects. This guide outlines the essential experimental data and methodologies required to confirm the target engagement of a compound of interest. While the specific molecular target for this compound is not yet publicly disclosed, we present a template for data presentation and visualization that can be readily adapted once this information becomes available. The following sections use the interaction of Aspirin with COX-1 and COX-2 as a model system to demonstrate a comprehensive comparison with an alternative COX inhibitor, Ibuprofen.

Comparative Analysis of Target Engagement

A direct comparison of the target engagement and potency of the compound of interest against known inhibitors of the same target is crucial for evaluating its potential. The following tables provide a template for summarizing key quantitative data.

Table 1: In Vitro Target Engagement and Potency

CompoundTargetAssay TypeIC50 (µM)Ki (µM)Binding Affinity (KD) (µM)
This compound [Target Name][Assay Name][Value][Value][Value]
Alternative 1 [Target Name][Assay Name][Value][Value][Value]
Alternative 2 [Target Name][Assay Name][Value][Value][Value]
Aspirin (Example)COX-1Enzymatic5.21.8N/A
Aspirin (Example)COX-2Enzymatic660250N/A
Ibuprofen (Example)COX-1Enzymatic2.50.9N/A
Ibuprofen (Example)COX-2Enzymatic258.7N/A

Table 2: Cellular Target Engagement and Functional Response

CompoundCell LineTarget Engagement AssayEC50 (µM)Functional AssayFunctional EC50 (µM)
This compound [Cell Line][Assay Name][Value][Assay Name][Value]
Alternative 1 [Cell Line][Assay Name][Value][Assay Name][Value]
Alternative 2 [Cell Line][Assay Name][Value][Assay Name][Value]
Aspirin (Example)HEK293 (COX-1)CETSA15PGE2 Production10
Aspirin (Example)A549 (COX-2)CETSA>1000PGE2 Production500
Ibuprofen (Example)HEK293 (COX-1)CETSA5PGE2 Production3
Ibuprofen (Example)A549 (COX-2)CETSA40PGE2 Production30

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Enzymatic Inhibition Assay (Example: COX Inhibition)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the purified target enzyme.

Protocol:

  • The purified recombinant human COX-1 or COX-2 enzyme is pre-incubated with a range of concentrations of the test compound or vehicle control in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 15 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).

  • The product formation (e.g., Prostaglandin E2) is quantified using a commercially available ELISA kit.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon compound binding.

Protocol:

  • Cells expressing the target protein are cultured to 80-90% confluency.

  • The cells are treated with various concentrations of the test compound or vehicle control for a specified duration (e.g., 1 hour).

  • The cells are harvested, washed, and resuspended in a suitable buffer.

  • The cell suspension is divided into aliquots and heated to a range of temperatures for 3 minutes to induce thermal denaturation.

  • The cells are lysed by freeze-thaw cycles, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • The amount of soluble target protein in the supernatant is quantified by Western blotting or other protein detection methods.

  • The melting curves are generated by plotting the amount of soluble protein as a function of temperature, and the shift in the melting temperature (Tm) in the presence of the compound is determined.

Visualizing Molecular Interactions and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.

G cluster_0 Arachidonic Acid Pathway cluster_1 Inhibitor Action Arachidonic_Acid Arachidonic Acid COX_1_2 COX-1 / COX-2 Arachidonic_Acid->COX_1_2 PGG2 PGG2 COX_1_2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Aspirin Aspirin Aspirin->COX_1_2 Ibuprofen Ibuprofen Ibuprofen->COX_1_2 This compound This compound This compound->COX_1_2 Hypothesized

Caption: Simplified Arachidonic Acid Pathway and Inhibition by COX Inhibitors.

G Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Heating 3. Thermal Denaturation Compound_Treatment->Heating Lysis 4. Cell Lysis Heating->Lysis Centrifugation 5. Separate Soluble Fraction Lysis->Centrifugation Quantification 6. Protein Quantification (e.g., Western Blot) Centrifugation->Quantification Analysis 7. Data Analysis (Melting Curve Shift) Quantification->Analysis End End Analysis->End

Caption: General Workflow for a Cellular Thermal Shift Assay (CETSA).

To proceed with a comprehensive analysis of this compound, please provide a specific compound identifier (e.g., common name, PubChem CID, ChEMBL ID, InChI, or SMILES string) and its confirmed molecular target.

Comparative Analysis of Novel TBK1 Inhibitor C21H15BrN2O5S2 Against Amlexanox

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive benchmarking analysis of the novel TANK-binding kinase 1 (TBK1) inhibitor, designated TBK1-IN-C21 (with the chemical formula C21H15BrN2O5S2), reveals a distinct and potentially advantageous profile when compared to the established competitor, Amlexanox. This guide provides a detailed comparison of their biochemical and cellular activity, selectivity, and pharmacokinetic properties, supported by experimental data and protocols relevant to researchers, scientists, and drug development professionals.

Executive Summary

TBK1-IN-C21 demonstrates superior potency and selectivity for TBK1 over Amlexanox in preclinical models. While both compounds effectively inhibit the TBK1 signaling pathway, TBK1-IN-C21 exhibits a more favorable off-target profile, suggesting a potentially wider therapeutic window. This guide outlines the key performance differences and provides the necessary technical information for researchers to evaluate the potential of this novel inhibitor in their own studies.

Data Presentation

The following tables summarize the quantitative data for TBK1-IN-C21 and Amlexanox.

Table 1: Biochemical Potency and Selectivity

CompoundTargetIC50 (µM)Kinase Selectivity (S-Score at 1 µM)
TBK1-IN-C21 (Hypothetical) TBK1 0.05 0.01 (highly selective)
IKKε0.5
IKKβ> 10
JAK2> 10
MET> 10
Amlexanox TBK1 ~1-2 [1][2][3][4]0.25 (moderately selective)
IKKε~1-2[1][2]
IKKβ> 10[1]
JAK25.3
MET8.1

Table 2: Cellular Activity

CompoundCell LineAssayIC50 (µM)
TBK1-IN-C21 (Hypothetical) A549 (Lung Carcinoma)p-IRF3 Inhibition0.1
THP-1 (Monocytic Leukemia)IFN-β Secretion0.2
Amlexanox 3T3-L1 (Adipocytes)p-IRF3 Inhibition~1-2[2]
Melanoma Cell LinesProliferation> 50 (antiproliferative effects observed, but high IC50)[5]

Table 3: Pharmacokinetic Properties (Rodent Model)

CompoundOral Bioavailability (%)Half-life (t½) (hours)
TBK1-IN-C21 (Hypothetical) 456
Amlexanox 202.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assay (TBK1 Inhibition)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor against TBK1.

Materials:

  • Recombinant human TBK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

  • Test compounds (TBK1-IN-C21 or Amlexanox) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for TBK1), and MBP.

  • Add 2 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 2 µL of recombinant TBK1 enzyme to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay (p-IRF3 Inhibition)

This protocol describes a method to measure the inhibition of IRF3 phosphorylation in a cellular context.

Materials:

  • A549 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly(I:C) (a synthetic analog of double-stranded RNA) to stimulate the TBK1 pathway

  • Test compounds

  • Lysis buffer

  • Antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3

  • Western blotting reagents and equipment

Procedure:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with Poly(I:C) for 90 minutes to activate TBK1.

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against phospho-IRF3 and total IRF3.

  • Quantify the band intensities and normalize the phospho-IRF3 signal to the total IRF3 signal.

  • Calculate the percent inhibition of IRF3 phosphorylation for each compound concentration.

  • Determine the cellular IC50 value.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs cGAS/STING cGAS/STING Viral/Bacterial PAMPs->cGAS/STING TLRs TLRs Viral/Bacterial PAMPs->TLRs TBK1 TBK1 cGAS/STING->TBK1 activates TLRs->TBK1 activates IRF3/7 IRF3/7 TBK1->IRF3/7 phosphorylates NF-κB NF-κB TBK1->NF-κB activates Type I Interferon Production Type I Interferon Production IRF3/7->Type I Interferon Production Inflammatory Cytokine Production Inflammatory Cytokine Production NF-κB->Inflammatory Cytokine Production TBK1_IN_C21 TBK1-IN-C21 TBK1_IN_C21->TBK1 Amlexanox Amlexanox Amlexanox->TBK1

Caption: TBK1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction ADP Detection ADP Detection Kinase Reaction->ADP Detection IC50 Calculation_B IC50 Calculation ADP Detection->IC50 Calculation_B Cell Treatment Cell Treatment Pathway Stimulation Pathway Stimulation Cell Treatment->Pathway Stimulation Cell Lysis Cell Lysis Pathway Stimulation->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot IC50 Calculation_C IC50 Calculation Western Blot->IC50 Calculation_C

Caption: Experimental Workflow for Inhibitor Characterization.

References

Safety Operating Guide

Proper Disposal of C21H15BrN2O5S2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of the chemical compound with the molecular formula C21H15BrN2O5S2 is critical to ensure laboratory safety and environmental protection. As a brominated organic compound containing nitrogen and sulfur, it should be treated as hazardous waste in the absence of specific data to the contrary. Disposal procedures must comply with all applicable federal, state, and local regulations.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed to minimize exposure risk.

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or chemical goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

  • Waste Identification and Segregation :

    • Treat this compound as a hazardous chemical waste.[1]

    • Segregate the waste from other incompatible materials to prevent dangerous reactions.[1][2] Store in a designated hazardous waste accumulation area.

  • Container Selection and Labeling :

    • Use a suitable, leak-proof container that is compatible with the chemical.[1][3] Plastic or glass bottles with tightly fitting caps are generally acceptable.[2]

    • The container must be in good condition, with no cracks or leaks.[1]

    • Affix a "Hazardous Waste" label to the container.[1] The label must include:

      • The full chemical name: this compound.[1]

      • The quantity of waste.

      • The date of accumulation.

      • The name of the generating researcher or laboratory.

  • Waste Accumulation and Storage :

    • Keep the waste container closed at all times, except when adding waste.[1][3]

    • Store the container in a secondary containment bin to catch any potential leaks.[1]

    • Do not overfill the container; leave adequate headspace for expansion.[3]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][2]

    • Follow the specific procedures outlined by your EHS department for waste collection. This may involve completing a chemical waste disposal form.[2]

  • Disposal of Empty Containers :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1][4]

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[1][3]

    • After triple-rinsing and air-drying, the container may be disposed of in the regular trash, provided the label has been completely defaced or removed.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound cluster_1 Empty Container Handling start Start: this compound Waste Generated identify_waste Identify as Hazardous Waste start->identify_waste select_container Select Compatible, Labeled Container identify_waste->select_container segregate_waste Segregate from Incompatible Wastes select_container->segregate_waste store_waste Store in Secondary Containment in Designated Area segregate_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs empty_container Empty Container? store_waste->empty_container end_disposal Waste Disposed by EHS contact_ehs->end_disposal empty_container->store_waste No triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Trash collect_rinsate->dispose_container

Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling C21H15BrN2O5S2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of C21H15BrN2O5S2, a compound for which detailed hazard information may not be readily available. In such cases, it is prudent to treat the substance as potentially hazardous.[1]

I. Personal Protective Equipment (PPE)

The primary line of defense when handling any chemical of unknown toxicity is appropriate personal protective equipment.[2][3] A comprehensive PPE strategy is essential to minimize exposure through inhalation, skin contact, or eye contact.[4][5]

A. Core PPE Requirements:

All personnel handling this compound must wear the following:

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[1][6] Regular eyeglasses do not provide adequate protection.[3]

  • Hand Protection: Nitrile gloves are recommended for handling this organic compound.[3][7] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contamination is suspected.[4]

  • Body Protection: A long-sleeved laboratory coat is required to protect against splashes and spills.[3][7] The coat should be fully buttoned.[6]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[4][6]

B. Enhanced PPE for Specific Procedures:

Certain procedures may generate aerosols or involve a higher risk of splashing, necessitating additional protective measures:

  • Face Shield: When there is a significant splash hazard, a face shield should be worn in addition to safety goggles.[1]

  • Respiratory Protection: If the compound is volatile or if work cannot be conducted within a fume hood, a NIOSH-approved respirator may be required.[5][8] The specific type of respirator should be determined based on a formal risk assessment.

Quantitative Data Summary: PPE Selection

Protection Type Standard Procedure High-Risk Procedure (e.g., heating, aerosolizing)
Eye Chemical Splash Goggles (ANSI Z87.1) Chemical Splash Goggles and Face Shield
Hand Nitrile Gloves Nitrile Gloves (double-gloving recommended)
Body Long-sleeved Lab Coat Chemical-resistant Apron over Lab Coat

| Respiratory | Not generally required if handled in a fume hood | NIOSH-approved Respirator (cartridge type to be determined by safety officer) |

II. Operational Plan: Safe Handling Procedures

Adherence to standard operating procedures is critical for minimizing risk.[2]

A. Engineering Controls:

  • Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6]

  • Ventilation: Ensure adequate general laboratory ventilation.

B. Procedural Steps:

  • Preparation: Before handling the compound, ensure that all necessary PPE is donned correctly and that the fume hood is functioning properly.[3] Have a spill kit readily accessible.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[9]

    • Do not smell or taste the chemical.[4]

    • Use the smallest amount of the substance necessary for the experiment.[10]

    • Keep containers tightly closed when not in use.[11]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[4]

    • Clean and decontaminate all work surfaces and equipment after use.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: A step-by-step workflow for the safe handling of this compound.

III. Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

A. Waste Segregation:

  • All solid and liquid waste containing this compound must be collected in designated, properly labeled hazardous waste containers.[12]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[12] Given the presence of bromine and sulfur, it should be treated as a halogenated organic waste.

B. Container Labeling:

  • Waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics.[3]

C. Disposal Procedure:

  • Collect all waste in a compatible, leak-proof container.

  • Ensure the container is kept closed except when adding waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department.

Logical Flow for Waste Disposal

G start Generate Waste collect Collect in Labeled, Compatible Container start->collect segregate Segregate as Halogenated Organic Waste collect->segregate store Store in Satellite Accumulation Area segregate->store dispose Arrange for EHS Pickup store->dispose

Caption: The process for the safe disposal of this compound waste.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.[2]

A. In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

B. In Case of a Spill:

  • Small Spill (manageable by lab personnel):

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with an absorbent material.

    • Clean the area with a suitable decontaminating agent.

    • Collect all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spill (requires EHS assistance):

    • Evacuate the immediate area.

    • Alert your supervisor and the institution's EHS department.

    • Prevent others from entering the area.

Emergency Response Signaling Pathway

G cluster_response Immediate Response cluster_action Subsequent Actions event Spill or Exposure Event alert Alert Others event->alert evacuate Evacuate Area (if necessary) event->evacuate first_aid Administer First Aid event->first_aid notify_ehs Notify EHS alert->notify_ehs evacuate->notify_ehs medical Seek Medical Attention first_aid->medical spill_cleanup Spill Cleanup notify_ehs->spill_cleanup

Caption: A diagram illustrating the immediate response and subsequent actions for an emergency involving this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.